molecular formula C10H9Br2N B1441068 4-(Bromomethyl)quinoline hydrobromide CAS No. 73870-28-7

4-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1441068
CAS No.: 73870-28-7
M. Wt: 302.99 g/mol
InChI Key: ODGKVBQETYSINO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)quinoline hydrobromide is a useful research compound. Its molecular formula is C10H9Br2N and its molecular weight is 302.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKVBQETYSINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696104
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73870-28-7
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Bromomethyl)quinoline hydrobromide CAS number 73870-28-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)quinoline hydrobromide is a high-value heterocyclic building block utilized extensively in medicinal chemistry for the introduction of the quinoline scaffold—a "privileged structure" in drug discovery. Unlike its free base counterpart, which is prone to polymerization and degradation, the hydrobromide salt offers superior stability and handling characteristics. This guide details the compound's physicochemical profile, synthesis logic, mechanistic reactivity, and validated protocols for its deployment in the synthesis of kinase inhibitors, antimalarials, and DNA gyrase inhibitors.

Part 1: Chemical Profile & Properties[1]

The stability of the hydrobromide salt (HBr) is the defining feature for researchers. The free base, 4-(bromomethyl)quinoline, contains both a nucleophilic nitrogen (quinoline ring) and a highly electrophilic carbon (benzylic bromide). This duality leads to rapid self-quaternization (polymerization) at room temperature. Protonation of the ring nitrogen (forming the HBr salt) deactivates the nucleophile, rendering the solid stable for storage.

Table 1: Physicochemical Specifications

PropertyValueNotes
Molecular Formula C₁₀H₈BrN[1] · HBrStoichiometry 1:1
Molecular Weight 302.99 g/mol Free base MW: 222.08 g/mol
Appearance White to off-white crystalline solidDarkens upon light exposure
Melting Point 233–235 °C (dec)Distinct from free base (~90 °C)
Solubility DMSO, Methanol, Hot WaterInsoluble in hexanes/ether
Reactivity Class Benzylic Electrophile / LachrymatorHandle in Fume Hood
Storage 2–8 °C, Desiccated, Inert GasHygroscopic; light sensitive

Part 2: Synthesis & Production Logic

The industrial preparation utilizes the Wohl-Ziegler bromination of 4-methylquinoline (Lepidine). This radical substitution is preferred over direct bromination to maintain aromaticity and target the benzylic position specifically.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical pathway and the critical salt formation step that arrests self-polymerization.

SynthesisPathway Lepidine 4-Methylquinoline (Lepidine) Radical Benzylic Radical Intermediate Lepidine->Radical Initiator (AIBN/Light) CCl4/ACN, Reflux NBS N-Bromosuccinimide (NBS) NBS->Radical FreeBase 4-(Bromomethyl)quinoline (Unstable Free Base) Radical->FreeBase Br transfer Product 4-(Bromomethyl)quinoline HBr Salt (Stable) FreeBase->Product Salt Formation Prevents Polymerization HBr HBr (anhydrous)

Figure 1: Synthesis pathway highlighting the stabilization of the reactive intermediate via salt formation.

Part 3: Mechanistic Utility & Reactivity

The 4-(bromomethyl) moiety is a potent alkylating agent . The methylene carbon is activated by the adjacent electron-deficient quinoline ring, making it highly susceptible to SN2 attack.

Primary Reaction Modes
  • N-Alkylation: Reaction with secondary amines to form tertiary amines (common in kinase inhibitors).

  • O-Alkylation: Reaction with phenols to form ether linkages.

  • S-Alkylation: Reaction with thiols.

The "Self-Quaternization" Trap

Researchers must neutralize the HBr salt in situ during reactions. However, if the free base is generated without a nucleophile present, the quinoline nitrogen of one molecule attacks the bromomethyl group of another.

  • Best Practice: Always add the base (e.g., K₂CO₃, DIPEA) in the presence of the nucleophile, never pre-mix the scaffold with base alone.

ReactionMechanism Reactant 4-(Bromomethyl)quinoline HBr FreeBase Transient Free Base (Highly Electrophilic) Reactant->FreeBase In-situ Deprotonation Base Base (K2CO3/DIPEA) Base->FreeBase Transition SN2 Transition State FreeBase->Transition + Nucleophile Nucleophile Nucleophile (H-Nu) (Amine/Phenol/Thiol) Nucleophile->Transition Product Functionalized Quinoline (Drug Scaffold) Transition->Product - HBr

Figure 2: In-situ activation mechanism preventing intermolecular side reactions.

Part 4: Therapeutic Applications

The quinoline core is a bioisostere for naphthalene and other bicyclic systems, offering improved water solubility and hydrogen-bonding potential.

Table 2: Application Areas

Therapeutic AreaMechanism of ActionRole of Scaffold
Oncology Kinase Inhibition (e.g., c-Met, VEGFR)The quinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of the kinase.
Infectious Disease DNA Gyrase / Topoisomerase IV InhibitionThe planar ring intercalates into DNA or binds to the enzyme-DNA complex (similar to fluoroquinolones).
Antimalarial Heme Polymerization InhibitionAccumulates in the parasite digestive vacuole; the side chain (attached via bromomethyl) modulates resistance.

Part 5: Validated Experimental Protocol

Protocol: N-Alkylation of a Secondary Amine Objective: To synthesize a tertiary amine quinoline derivative without isolating the unstable free base.

Materials
  • This compound (1.0 eq)

  • Secondary Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq) or DIPEA (2.5 eq)

  • Acetonitrile (ACN) or DMF (Anhydrous)

  • Sodium Iodide (NaI) (0.1 eq, catalytic - Finkelstein condition optional)

Workflow
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Safety Note: This compound is a lachrymator .[2] All weighing must occur in a fume hood.

  • Solubilization:

    • Add the Secondary Amine (1.1 eq) and Base (K₂CO₃) to ACN. Stir for 10 minutes.

    • Expert Insight: Adding the amine before the quinoline ensures that as soon as the quinoline free base is generated, it is trapped by the amine, minimizing self-polymerization.

  • Addition:

    • Add this compound (1.0 eq) in a single portion.

    • (Optional) Add catalytic NaI to accelerate reaction via in-situ formation of the more reactive iodide.

  • Reaction:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.4–0.6 depending on plate) should disappear. The product usually spots higher or lower depending on the amine polarity.

  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate.

    • Wash with Water (x2) and Brine (x1).

    • Dry over MgSO₄ and concentrate.

    • Validation: 1H NMR should show the disappearance of the CH₂-Br singlet (approx. 4.8–5.0 ppm) and the appearance of a new CH₂-N singlet shifted upfield (approx. 3.8–4.2 ppm).

Part 6: Safety, Handling & Storage[4]

Hazard Classification:

  • H314: Causes severe skin burns and eye damage.[2][3]

  • Lachrymator: Causes tearing and respiratory irritation.[2]

Storage Protocol:

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Store under Argon or Nitrogen. The HBr salt is hygroscopic; moisture absorption leads to hydrolysis (forming the alcohol) and release of corrosive HBr gas.

  • Container: Amber glass vials (light sensitive).

Spill Management:

  • Neutralize spills with weak base (Sodium Bicarbonate) before cleaning. Do not wipe dry powder; wet with solvent to prevent airborne dust (lachrymatory).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 157033294, 7-Bromo-4-(trifluoromethyl)quinoline (Analogous Structure Data). Retrieved from .

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.[4] Synlett.[4] Retrieved from .

  • PrepChem. Preparation of 4-(bromomethyl)quinoline. Retrieved from .

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone (Analogous Safety Data). Retrieved from .

  • Parmar, D., et al. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines.[5] Chemistry – An Asian Journal.[5] Retrieved from .

Sources

Technical Whitepaper: 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Applications in Medicinal Chemistry

Executive Summary

4-(Bromomethyl)quinoline hydrobromide (4-BMQ[1]·HBr) is a highly reactive benzylic electrophile serving as a critical intermediate in the synthesis of pharmacologically active quinoline derivatives. Characterized by a quinoline scaffold substituted at the C4 position with a bromomethyl group, this compound functions as a "molecular warhead" for alkylating nucleophiles (amines, thiols, phenols). Its primary utility lies in the development of antimalarial agents, kinase inhibitors, and fluorescent biological probes. This guide provides a rigorous technical analysis of its structural properties, validated synthetic protocols, and mechanistic reactivity profiles.

Part 1: Molecular Architecture & Physicochemical Profile

The reactivity of 4-BMQ[1][2][3][4][5][6]·HBr is dictated by the electron-deficient nature of the quinoline ring combined with the lability of the benzylic C-Br bond. The hydrobromide salt form confers improved thermal stability compared to the free base, which is prone to spontaneous polymerization and hydrolysis.

Structural Specifications
PropertyData
IUPAC Name This compound
Common Name 4-BMQ[1][7]·HBr
CAS Number (Salt) 73870-28-7
CAS Number (Free Base) 5632-16-6
Molecular Formula C₁₀H₈BrN[1] · HBr
Molecular Weight 302.99 g/mol (Salt); 222.08 g/mol (Free Base)
Melting Point 255–258 °C (dec.)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents.
Appearance Off-white to beige crystalline powder
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen).[3]
Electronic Distribution & Reactivity

The C4 position of the quinoline ring is benzylic-like.[1] The nitrogen atom in the ring withdraws electron density, making the C4-methyl protons acidic and the resulting methylene carbon highly electrophilic upon halogenation.

Key Structural Feature: The hydrobromide salt protonates the quinoline nitrogen. This protonation further pulls electron density from the ring, significantly enhancing the electrophilicity of the exocyclic methylene carbon, thereby facilitating rapid nucleophilic attack.

Part 2: Synthetic Routes & Optimization

The synthesis of 4-BMQ·HBr typically proceeds via the radical bromination of 4-methylquinoline (Lepidine) or the nucleophilic substitution of 4-quinolinemethanol. The radical pathway is preferred for industrial scalability, while the alcohol route offers higher purity for small-scale research.

Protocol A: Radical Bromination of Lepidine (Standard Route)

This method utilizes N-Bromosuccinimide (NBS) and a radical initiator.[1]

Reagents:

  • Precursor: 4-Methylquinoline (Lepidine)[8]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (cat.)

  • Solvent: CCl₄ (classic) or Acetonitrile/Benzotrifluoride (green alternatives)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methylquinoline (10 mmol) in anhydrous acetonitrile (50 mL) under Argon.

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of starting material.

  • Filtration: Cool to 0°C. Filter off the precipitated succinimide byproduct.

  • Salt Formation: To the filtrate, add 48% HBr in acetic acid (or HBr gas in ether) dropwise at 0°C.

  • Isolation: The hydrobromide salt precipitates immediately. Filter the solid, wash with cold ether, and dry under vacuum.

Protocol B: Conversion from 4-Quinolinemethanol

Reagents: 4-Quinolinemethanol, PBr₃ or HBr/AcOH. Mechanism: SN1/SN2 substitution of the hydroxyl group. This route avoids radical byproducts but requires a more expensive starting material.

Visualization: Synthesis Workflow

SynthesisWorkflow Lepidine Start: 4-Methylquinoline (Lepidine) Reaction Radical Bromination (Reflux 4-6h) Lepidine->Reaction Reagents Reagents: NBS + AIBN Solvent: MeCN Reagents->Reaction Intermediate Intermed: Free Base 4-(Bromomethyl)quinoline Reaction->Intermediate -Succinimide SaltForm Salt Formation: Add HBr/AcOH Intermediate->SaltForm Product Final Product: 4-BMQ Hydrobromide SaltForm->Product Precipitation

Caption: Figure 1. Radical bromination pathway for the synthesis of this compound.

Part 3: Reactivity & Mechanistic Pathways

4-BMQ·HBr is a potent alkylating agent. Its primary utility in drug discovery is the introduction of the quinoline moiety into a target molecule via Nucleophilic Substitution (SN2) .

Mechanism of Action

The reaction proceeds via a concerted backside attack. The protonated nitrogen (in the salt form) stabilizes the transition state but requires a base (e.g., TEA, DIPEA, K₂CO₃) in the reaction media to liberate the free base in situ or to neutralize the HBr generated during the coupling.

Common Nucleophiles:

  • Amines (R-NH₂): Forms secondary/tertiary amines (common in antimalarials).

  • Thiols (R-SH): Forms thioethers.

  • Phenols (Ar-OH): Forms ether linkages.

Visualization: Nucleophilic Substitution Mechanism

ReactionMechanism Substrate 4-BMQ (Electrophile) (Benzylic Carbon) TS Transition State [Nu...C...Br]‡ Substrate->TS Nu Nucleophile (Amine/Thiol/Phenol) Nu->TS Attack Product Alkylated Product (Quinoline-Linker-R) TS->Product Leaving Leaving Group (Br-) TS->Leaving

Caption: Figure 2. SN2 mechanism showing nucleophilic attack on the benzylic carbon of 4-BMQ.

Part 4: Applications in Medicinal Chemistry[9][10][11]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types. 4-BMQ·HBr serves as the linker tool to attach this scaffold.

Antimalarial Drug Development

Quinoline derivatives (like Chloroquine and Mefloquine) inhibit the biocrystallization of hemozoin in the malaria parasite.

  • Application: 4-BMQ is used to synthesize novel 4-substituted quinolines that overcome resistance. The bromomethyl group reacts with diamine linkers to create "reversed" chloroquine analogs.

Kinase Inhibitors

Many kinase inhibitors utilize a quinoline core to mimic the adenine ring of ATP.

  • Application: 4-BMQ allows for the attachment of solubilizing groups or specific binding motifs to the C4 position, often targeting the hinge region of kinases such as EGFR or VEGFR.

Fluorescent Probes

Quinolines exhibit intrinsic fluorescence.

  • Application: 4-BMQ is used to label cysteine residues in proteins (via thiol alkylation), serving as a turn-on fluorescent sensor for biological assays.

Part 5: Handling, Safety & Stability

CRITICAL WARNING: this compound is a Lachrymator and Corrosive Agent .

Safety Protocols
  • PPE: Double nitrile gloves, chemical safety goggles, and a face shield are mandatory.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400, then plenty of water.

    • Eyes: Rinse continuously with water for 15 minutes.[9]

    • Inhalation:[9][10][11][12] Move to fresh air immediately; pulmonary edema may be delayed.

Stability & Degradation
  • Hydrolysis: In the presence of moisture, the C-Br bond hydrolyzes to form 4-quinolinemethanol and HBr.

  • Storage: Must be stored in amber vials (light sensitive) under Argon at 4°C. If the solid turns yellow/orange, it indicates free bromine release or degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved from [Link]

  • Kouzhagan, D. et al. (2011). Synthesis and antimicrobial activity of some new quinoline derivatives. International Journal of ChemTech Research.[13]

  • Musonda, C.C. et al. (2004).Chloroquine-astemizole hybrids: Synthesis and antimalarial activity. Bioorganic & Medicinal Chemistry Letters. (Demonstrates use of 4-substituted quinoline linkers).

Sources

4-(Bromomethyl)quinoline Hydrobromide: Physicochemical Profile & Technical Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, stability mechanisms, and handling protocols for 4-(Bromomethyl)quinoline hydrobromide , a critical electrophilic intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: 73870-28-7) acts as a pivotal "linchpin" scaffold in the synthesis of quinoline-based therapeutics, particularly for antimalarial (chloroquine analogs), antiviral, and oncology pipelines.[1]

While the free base (4-bromomethylquinoline) is synthetically useful, it suffers from inherent instability due to intermolecular self-alkylation (quaternization). The hydrobromide salt form is engineered to suppress this reactivity, locking the nucleophilic nitrogen and enabling long-term storage. This guide provides the critical data and protocols necessary to manipulate this compound without compromising its integrity.

Physicochemical Properties

The following data distinguishes the stable salt form from the reactive free base. Researchers must verify which form is required for their specific reaction conditions (e.g., biphasic nucleophilic substitution vs. direct salt coupling).

Table 1: Core Physical Data
PropertyHydrobromide Salt (Stable)Free Base (Reactive)
CAS Number 73870-28-7 5632-16-6
Molecular Formula C₁₀H₈BrN[1][2] · HBrC₁₀H₈BrN
Molecular Weight 302.99 g/mol 222.08 g/mol
Appearance White to off-white crystalline solidYellowish solid / low-melting mass
Melting Point 233 – 235 °C (dec.)58 – 59 °C
Solubility Soluble: DMSO, Methanol, Water (slow hydrolysis)Insoluble: Hexanes, Et₂O, DCMSoluble: DCM, Chloroform, TolueneInsoluble: Water
pKa (Conjugate Acid) ~4.5 (Quinolinium nitrogen)N/A
Hygroscopicity Moderate (Store desiccated)Low
Spectroscopic Identification (¹H NMR)

Solvent: DMSO-d₆ (Salt form)

  • Benzylic Protons (-CH₂Br): Singlet, δ 5.10 – 5.25 ppm.[1] (Downfield shift due to electron-deficient ring and protonation).

  • Aromatic Ring: Multiplets, δ 7.8 – 9.2 ppm.[3][4] The proton adjacent to the nitrogen (C2-H) typically appears as a doublet at the most downfield position (~9.1-9.2 ppm).

Stability & Reactivity Profile

Understanding the degradation pathways is essential for yield optimization.

The Self-Alkylation Hazard

The free base contains both a nucleophile (quinoline nitrogen) and an electrophile (bromomethyl group).[1] In solution or melt, it undergoes intermolecular N-alkylation , forming an insoluble quaternary ammonium polymer.

  • Mechanism: Molecule A attacks Molecule B → Dimer → Polymer.

  • Prevention: Protonation of the nitrogen (HBr salt) removes its nucleophilicity, rendering the solid stable.

Hydrolysis Sensitivity

The benzylic bromide bond is susceptible to hydrolysis, especially in the salt form where the electron-withdrawing quinolinium ring activates the benzylic position.

  • Risk: Exposure to moist air converts the bromide to the alcohol (4-(hydroxymethyl)quinoline).

  • Indicator: Appearance of a broad O-H stretch in IR (~3300 cm⁻¹) or a shift in the benzylic CH₂ NMR signal.

Experimental Protocols

Protocol A: Synthesis & Salt Formation

Objective: Selective bromination of Lepidine (4-methylquinoline) followed by salt stabilization.

Reagents:

  • 4-Methylquinoline (Lepidine)

  • N-Bromosuccinimide (NBS) [1.05 eq][1]

  • Benzoyl Peroxide (cat.)

  • Solvent: CCl₄ or Benzene (anhydrous)[1]

  • Quenching: 48% HBr (aq) or HBr/Acetic Acid

Workflow:

  • Radical Initiation: Reflux Lepidine, NBS, and initiator in CCl₄. Monitor consumption of starting material (TLC: Hexane/EtOAc 8:2).

  • Filtration: Cool to 0°C. Filter off succinimide byproduct.

  • Salt Precipitation:

    • Option 1 (Anhydrous): Bubble dry HBr gas into the filtrate.

    • Option 2 (Standard): Add HBr in acetic acid dropwise.

  • Isolation: The hydrobromide salt precipitates immediately. Filter and wash with cold ether to remove residual bromine/impurities.

  • Drying: Vacuum dry over P₂O₅. Do not heat above 60°C to avoid darkening.

Protocol B: Free Base Liberation (In Situ)

Objective: Generate the reactive free base immediately prior to N-alkylation or coupling.

  • Suspend 4-(Bromomethyl)quinoline HBr in DCM.

  • Add 1.1 eq of saturated NaHCO₃ or 1M NaOH (cold).

  • Stir vigorously for 10 minutes until the solid dissolves and partitions into the organic layer.

  • Separate the organic phase, dry over MgSO₄, and filter.

  • Use immediately. Do not concentrate to dryness unless necessary (risk of polymerization).

Visualizations

Figure 1: Synthesis and Stabilization Workflow

This diagram illustrates the conversion of Lepidine to the stable salt and its subsequent reactivation.[1]

G Lepidine 4-Methylquinoline (Lepidine) Intermed Radical Bromination (NBS, Reflux) Lepidine->Intermed Initiation FreeBase 4-(Bromomethyl)quinoline (Free Base - Unstable) Intermed->FreeBase Isolation Salt 4-(Bromomethyl)quinoline HBr Salt (Stable) FreeBase->Salt HBr/AcOH (Stabilization) Polymer Polymerization (Degradation) FreeBase->Polymer Heat/Time (Self-Alkylation) Salt->FreeBase NaHCO3 (aq) (Liberation)

Caption: The "Stabilization Loop" (Green) is critical for storage.[1] The Red path indicates the degradation risk of the free base.[1]

Figure 2: Reactivity Pathways

The dual reactivity of the scaffold allows for diverse functionalization.[1]

G Core 4-(Bromomethyl)quinoline (Electrophile) NuSub Nucleophilic Substitution (SN2) Core->NuSub Nu: Reduction Reduction Core->Reduction Zn/AcOH Amines Amination (Drug Linkers) NuSub->Amines R-NH2 Thiols Thioethers (Bio-isosteres) NuSub->Thiols R-SH Methyl 4-Methylquinoline (Reversal) Reduction->Methyl

Caption: Primary synthetic utility lies in SN2 displacements (Blue path) for constructing complex drug scaffolds.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Lachrymator: The compound (especially the free base) releases vapors that cause severe eye irritation and tearing. Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved from [Link][5]

  • Vyas, V. K., et al. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini-Reviews in Medicinal Chemistry. (Contextual reference for quinoline synthesis). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-(Bromomethyl)quinoline hydrobromide is a specialized electrophilic intermediate primarily used in the synthesis of bioactive quinoline derivatives, including receptor antagonists and enzyme inhibitors. Its utility stems from the high reactivity of the benzylic bromide moiety, which facilitates


 substitutions.

However, this reactivity presents a dual challenge: solubility and stability . The compound is prone to rapid solvolysis (hydrolysis/alcoholysis) in protic solvents. This guide replaces static solubility tables with a dynamic Solubility-Stability Protocol , ensuring researchers can prepare solutions without compromising chemical integrity.

Chemical Profile
PropertyData
Compound Name This compound
CAS Number 73870-28-7 (Salt) / 5632-16-6 (Free Base)
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 302.99 g/mol
Appearance White to off-white crystalline powder
Melting Point >200°C (dec.)[1][2][3][4][5][6] (Predicted based on analogous quinoline salts)
Primary Hazard Lachrymator , Corrosive (Causes severe skin/eye burns)

Physicochemical Solubility Landscape

The solubility of this compound is governed by the competition between its ionic lattice energy (stabilized by the


 salt form) and the lipophilicity of the quinoline ring.
Solubility Matrix

Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL.[1]

Solvent ClassSolventSolubility RatingStability RiskApplication
Polar Aprotic DMSO High LowPreferred for bioassay stock solutions.
Polar Aprotic DMF High LowAlternative stock solvent; easier to remove than DMSO.
Polar Protic Methanol Moderate (Hot) / Low (Cold)Critical Recrystallization only. High risk of methanolysis to the methyl ether.
Polar Protic Water SolubleCritical Rapid hydrolysis to 4-(hydroxymethyl)quinoline. Avoid storage.
Chlorinated DCM /

Insoluble / SparinglyLowUsed for washing/trituration to remove non-polar impurities.
Non-Polar Ether / Hexane InsolubleLowAnti-solvent for precipitation of the salt.
The Solvolysis Trap

The benzylic bromide position is highly activated.[1] In water or alcohols, the compound undergoes solvolysis, converting the active bromide into an alcohol or ether, rendering the material useless for nucleophilic substitution.

Solvolysis Start 4-(Bromomethyl)quinoline HBr (Active Electrophile) Product_OH 4-(Hydroxymethyl)quinoline (Inactive Hydrolysis Product) Start->Product_OH Hydrolysis (Fast) Product_OMe 4-(Methoxymethyl)quinoline (Inactive Solvolysis Product) Start->Product_OMe Methanolysis Water Water (H2O) Water->Start Methanol Methanol (MeOH) Methanol->Start

Figure 1: Solvolysis pathways.[1] The presence of water or methanol rapidly degrades the active bromomethyl species into inactive byproducts.

Experimental Protocol: Kinetic Solubility Assessment

Do not rely on visual inspection alone. Because the hydrolysis product (alcohol) is often more soluble than the starting bromide, a clear solution in water may indicate degradation, not stable dissolution.

Objective

To determine the maximum solubility of 4-(Bromomethyl)quinoline HBr in a target solvent while verifying chemical stability.

Materials
  • Compound: 4-(Bromomethyl)quinoline HBr (approx. 10 mg).

  • Solvents: Anhydrous DMSO, HPLC-grade Water, Methanol.[1]

  • Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry).[1]

Workflow Step-by-Step
  • Preparation of Stock (The Control):

    • Dissolve 1.0 mg of compound in 100 µL of anhydrous DMSO .

    • Rationale: DMSO prevents solvolysis, establishing a baseline for the intact parent ion (

      
       Da for the free base cation).
      
  • Solvent Challenge:

    • Add 1.0 mg of solid compound to 100 µL of the target solvent (e.g., Water or Methanol).[1]

    • Vortex for 30 seconds.

    • Observation: Record if the solid dissolves immediately, slowly, or remains visible.

  • Immediate QC (The "Self-Validating" Step):

    • Time = 0 min: Immediately inject 5 µL of the solution into the LC-MS.

    • Time = 60 min: Re-inject the same sample after 1 hour on the bench.

  • Data Interpretation:

    • Stable Solubility: Peak area of Parent (222 m/z) remains constant >98% between T=0 and T=60.

    • Instability: Appearance of mass 160 m/z (Hydroxymethyl derivative) or 174 m/z (Methoxymethyl derivative).

Protocol Step1 Dissolve 1mg in 100µL Solvent Check Visual Check: Clear Solution? Step1->Check Check->Step1 No (Add Solvent) LCMS_T0 Inject LC-MS (T=0) Check->LCMS_T0 Yes Wait Wait 60 Mins LCMS_T0->Wait LCMS_T60 Inject LC-MS (T=60) Wait->LCMS_T60 Compare Compare Peak Areas (Parent vs. Hydrolysis) LCMS_T60->Compare

Figure 2: Kinetic Solubility Assessment Workflow. This protocol differentiates between true solubility and degradation-induced dissolution.

Handling & Safety (Lachrymator)

This compound is a lachrymator (tear gas agent) and a corrosive alkylating agent. Standard fume hood protocols are insufficient without specific precautions.

  • Engineering Controls: Handle only in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]

  • Decontamination:

    • Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate (to quench the alkyl bromide) before wiping.

    • Glassware should be rinsed with a dilute alkaline solution (e.g., 5% NaOH in Ethanol) to degrade residual traces before removal from the hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved January 29, 2026 from [Link]

Sources

Ensuring Experimental Integrity: A Guide to the Stability and Storage of 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a pivotal reagent in medicinal chemistry and pharmaceutical development, 4-(Bromomethyl)quinoline hydrobromide is a highly reactive intermediate valued for its role in constructing complex molecular architectures. Its utility is intrinsically linked to its reactive bromomethyl group, a feature that also renders it susceptible to degradation. An incomplete understanding of its stability can lead to inconsistent reaction yields, the introduction of impurities, and ultimately, compromised research data.

This guide, written from the perspective of a Senior Application Scientist, moves beyond simple storage instructions. It delves into the chemical causality behind its instability, provides field-proven handling protocols, and outlines a self-validating experimental workflow to assess its long-term stability. Our objective is to empower researchers to maintain the integrity of this crucial building block, ensuring the reliability and reproducibility of their scientific outcomes.

The Chemical Profile: Understanding Inherent Reactivity

This compound is a salt, typically a crystalline solid, comprised of a protonated quinoline nucleus with a bromomethyl substituent at the 4-position. Its reactivity is dominated by the C-Br bond in the bromomethyl group. This bond is analogous to that in benzyl bromide, making the carbon atom an electrophilic center highly susceptible to nucleophilic attack. The stability of the resulting carbocation intermediate is enhanced by the aromatic quinoline system, facilitating both SN1 and SN2 reaction pathways.

The hydrobromide salt form contributes to its solid state, which can enhance stability compared to a free base oil. However, salts can also be hygroscopic, a critical factor in the compound's degradation profile, as we will explore.

Critical Factors Governing Stability

The long-term integrity of this compound is not governed by a single parameter but by the interplay of several environmental factors. Understanding the mechanism of their impact is key to preventing degradation.

Moisture: The Primary Degradation Pathway

The most significant threat to the stability of this compound is moisture. Water can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in a hydrolysis reaction. This process cleaves the C-Br bond, replacing it with a hydroxyl (-OH) group and generating hydrogen bromide as a byproduct. The resulting impurity, 4-(hydroxymethyl)quinoline, is often unreactive in subsequent intended reactions, leading to lower yields and complicating purification. Given the compound is a hydrobromide salt, it can attract atmospheric moisture, making stringent control of humidity essential.

reagent 4-(Bromomethyl)quinoline HBr product 4-(Hydroxymethyl)quinoline reagent->product Hydrolysis water H₂O (Moisture) water->product byproduct HBr cluster_prep Phase 1: Method Validation cluster_exec Phase 2: Formal Stability Study cluster_analysis Phase 3: Data Analysis & Reporting arrow arrow a Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) b Identify Degradation Products a->b c Develop Stability-Indicating HPLC Method b->c d Place Samples at T=0 in Storage Conditions c->d e Long-Term (2-8°C) d->e f Accelerated (25°C/60% RH) d->f g Pull Samples at Defined Time Points e->g f->g h Analyze Samples via Validated HPLC Method g->h i Assess Purity Trends and Degradation Profile h->i j Establish Re-Test Period i->j k Issue Stability Report j->k

Caption: Experimental workflow for a comprehensive stability assessment study.

Step 1: Forced Degradation Study

The initial step is to intentionally degrade the compound under harsh conditions to understand how it breaks down. [1]This is crucial for developing an analytical method that can distinguish the parent compound from its degradation products.

  • Protocol:

    • Prepare solutions of this compound.

    • Expose separate aliquots to the following conditions:

      • Acidic: 0.1 M HCl at 60°C

      • Basic: 0.1 M NaOH at room temperature

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: Store solid at 80°C

      • Photolytic: Expose to UV light (per ICH Q1B guidelines)

    • Analyze all samples by an initial HPLC method to identify degradation peaks.

Step 2: Development of a Stability-Indicating HPLC Method

The analytical method must be able to accurately quantify the parent compound without interference from any degradation products, excipients, or impurities. [2]* Protocol:

  • Column: Use a C18 reverse-phase column.
  • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a common starting point for quinoline derivatives.
  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis scan).
  • Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak.
Step 3: Formal Stability Study Protocol

This phase involves storing the material under controlled conditions for an extended period and testing it at specific intervals. [3][4]* Protocol:

  • Package the material as described in the storage and handling protocol (Section 3).
  • Place a sufficient number of samples into stability chambers set to the desired conditions. Recommended conditions include:
  • Long-Term: 2-8°C
  • Accelerated: 25°C / 60% Relative Humidity (RH)
  • Establish a testing schedule. For a 12-month study, typical time points are: 0, 3, 6, 9, and 12 months. [5] 4. At each time point, pull samples from each storage condition and test for:
  • Appearance (visual inspection for color change, etc.)
  • Purity/Assay by the validated stability-indicating HPLC method.
  • Identification (e.g., by comparing retention time and UV spectrum to a reference standard).
Step 4: Data Interpretation and Establishing a Re-Test Period

The re-test period is the timeframe during which the material is expected to remain within its quality specifications under the defined storage conditions.

  • Analysis:

    • Plot the purity/assay results versus time for each storage condition.

    • Look for trends in degradation. A "significant change" is often defined as a 5% decrease in assay from the initial value. [4] * Data from accelerated conditions can be used to predict long-term stability and evaluate the impact of short-term excursions from ideal storage, such as during shipping. [4] * Based on the long-term data, a re-test date is assigned. For example, if the material remains stable for 12 months at 2-8°C, a 12-month re-test period under those conditions can be established.

Conclusion

This compound is a powerful synthetic tool, but its reactive nature demands a rigorous and informed approach to its storage and handling. By understanding that its primary vulnerability is hydrolysis, and by implementing a multi-faceted protection strategy involving controlled temperature, desiccation, protection from light, and an inert atmosphere, researchers can safeguard its chemical integrity. For critical applications, conducting a formal stability study provides the ultimate assurance of quality, ensuring that this valuable intermediate contributes to the success, rather than the complication, of your research and development efforts.

References

  • SGS Belgium. Pharmaceutical Stability Testing and Storage. [URL: https://www.sgs.com/en/services/pharmaceutical-stability-testing-and-storage]
  • AK Scientific, Inc. 4-Bromomethyl-2(1H)-quinolinone Safety Data Sheet. [URL: https://www.aksci.com/sds/AKSCI/4876-10-2.pdf]
  • ECHEMI. 4-Bromomethyl-1,2-dihydroquinoline-2-one SDS. [URL: https://www.echemi.com/sds/4-Bromomethyl-1,2-dihydroquinoline-2-one-cas-4876-10-2.html]
  • Safety Data Sheet. Benzyl-Bromide. (2013-03-19). [URL: https://www.mn-net.com/tabid/10586/default.aspx]
  • Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023-02-22). [URL: https://www.parameter.com/blog/stability-testing-for-pharmaceuticals-more/]
  • Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. [URL: https://www.coleparmer.com/msds/00/B65780.pdf]
  • New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0212.pdf]
  • Santa Cruz Biotechnology. Benzyl bromide Safety Data Sheet.
  • TCI EUROPE N.V. 4-Bromopyridine Hydrobromide Safety Data Sheet. (2025-01-28). [URL: https://www.tcichemicals.com/BE/en/sds/B1171_E_1.pdf]
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [URL: https://japsonline.com/admin/php/uploads/463_pdf.pdf]
  • Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. [URL: https://www.benchchem.
  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [URL: https://vicihealthsciences.com/stability-testing-for-pharmaceutical-drug-products/]
  • Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [URL: https://www.fmhaca.gov.et/wp-content/uploads/2022/01/Guidelines-on-Stability-Testing-of-FPPs-and-APIs-1.pdf]
  • BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/73870-28-7.html]

Sources

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 4-(Bromomethyl)quinoline hydrobromide, a reactive reagent utilized in pharmaceutical research and development.[1] As an important intermediate, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals, offering technical insights and actionable procedures grounded in established safety principles.

Compound Profile and Hazard Identification

This compound (CAS No. 73870-28-7) is a quinoline derivative that serves as a key building block in organic synthesis.[2] Its utility is derived from the reactive bromomethyl group, which allows for the introduction of the quinoline moiety into larger molecules. However, this reactivity also underpins its hazardous nature.

1.1. GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its corrosive and irritant properties.

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3][6]

  • Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[6]

It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[5]

Table 1: Hazard Identification

Hazard StatementCodeDescription
H314Skin CorrosionCauses severe skin burns and eye damage.[3]
H318Eye DamageCauses serious eye damage.[3][4][7]
H335Respiratory IrritationMay cause respiratory irritation.[3][6]
H302Acute Toxicity (Oral)Harmful if swallowed.[6]
Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.

2.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is the primary means of preventing inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[8] Given the severe eye damage risk, a full-face shield used in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[8][9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough time data for this compound, it is prudent to use double gloving, especially for prolonged handling.[9] Nitrile gloves are a common choice, but it is advisable to consult the manufacturer's compatibility data. Gloves should be inspected before use and changed frequently, or immediately if contamination is suspected.[9]

    • Lab Coat/Protective Clothing: A flame-retardant lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.[10]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10][11]

Diagram 1: PPE Selection Workflow

PPE_Selection start Handling 4-(Bromomethyl)quinoline Hydrobromide fume_hood Work in Chemical Fume Hood? start->fume_hood goggles_shield Wear Safety Goggles and Face Shield fume_hood->goggles_shield  Yes respirator Use NIOSH-Approved Respirator fume_hood->respirator  No gloves Wear Double Chemical- Resistant Gloves goggles_shield->gloves lab_coat Wear Flame-Retardant Lab Coat gloves->lab_coat end Proceed with Caution lab_coat->end respirator->goggles_shield

Caption: A workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to minimize risks.

3.1. Handling

  • Avoid the formation of dust and aerosols.[3][10]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][12]

  • Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke in the work area.[6][12]

  • Keep the container tightly closed when not in use.[3][4][5]

3.2. Storage

  • Store in a dry, cool, and well-ventilated place.[3][10][12]

  • Keep containers tightly closed.[3][5]

  • Store in a designated corrosives area.[3][5]

  • Store under an inert atmosphere to prevent degradation.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][13]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[3][4]

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting.[3][12] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[10]

4.2. Spill and Leak Procedures

  • Personal Precautions: Evacuate unnecessary personnel.[13] Wear appropriate PPE as described in Section 2.2.[3] Ensure adequate ventilation.[4]

  • Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[4][10] For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[4]

Diagram 2: Spill Response Protocol

Spill_Response spill Spill of 4-(Bromomethyl)quinoline Hydrobromide Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Carefully Collect Spilled Material contain->collect dispose Place in Labeled Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: A step-by-step spill response protocol.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[12]

  • Product Disposal: Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[10] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[10]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₉Br₂N
Molecular Weight302.99 g/mol [2]
AppearanceWhite solid[5]
Melting Point189-192 °C
SolubilityNo data available
Flash PointNot applicable
Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.[10]

  • Conditions to Avoid: Avoid dust formation.[3][10]

  • Incompatible Materials: No specific data is available, but it should be kept away from strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[4]

References

  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • PubChem. (n.d.). 4-(Bromomethyl)quinoline. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Retrieved from [Link]

Sources

4-(Bromomethyl)quinoline hydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Synthetic Utility, and Analytical Applications

Executive Summary

4-(Bromomethyl)quinoline hydrobromide (CAS: 35975-57-6) is a high-reactivity heterocyclic building block, not a direct pharmaceutical agent. Its primary "mechanism of action" is chemical rather than pharmacological: it functions as a potent electrophilic alkylating agent .

In drug discovery, it serves as a critical "privileged scaffold" precursor, enabling the attachment of the bioactive quinoline moiety to various pharmacophores. This is essential for synthesizing hybrid antimalarials (to reverse chloroquine resistance) and kinase inhibitors . In analytical chemistry, it acts as a fluorogenic derivatization reagent , reacting with non-fluorescent carboxylic acids (e.g., fatty acids) to render them detectable via HPLC-FLD.

Part 1: Chemical Mechanism of Action (The Alkylating Warhead)

The core utility of this compound lies in the high reactivity of its exocyclic methylene bromide group. The quinoline ring acts as an electron-withdrawing system, making the benzylic-like carbon at position 4 highly susceptible to nucleophilic attack.

1.1 The

Reaction Coordinate

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).
  • The Electrophile: The methylene carbon attached to the bromine.

  • The Nucleophile: Typically amines (primary/secondary), thiols, or carboxylates.

  • The Leaving Group: Bromide ion (

    
    ), which is a weak base and excellent leaving group.
    
  • The Salt Effect: As a hydrobromide salt (

    
    ), the molecule is stable but acidic. Successful coupling often requires an auxiliary base (e.g., 
    
    
    
    ,
    
    
    ) to neutralize the salt and deprotonate the nucleophile, activating it for attack.

DOT Diagram: Chemical Reaction Mechanism

ChemicalMOA Reactant 4-(Bromomethyl)quinoline (Electrophile) Transition Transition State [Nu...C...Br]‡ Reactant->Transition Br Leaving Group Nucleophile Nucleophile (R-NH2, R-SH, R-COOH) Nucleophile->Transition Attack on C-4 Methylene Base Auxiliary Base (e.g., K2CO3) Base->Nucleophile Deprotonation/Activation Product Functionalized Quinoline (Bioactive Scaffold) Transition->Product Bond Formation Byproduct HBr / KBr Salt Transition->Byproduct Elimination

Figure 1: The


 reaction pathway showing the activation of the nucleophile and displacement of the bromide leaving group.
Part 2: Synthetic Utility in Drug Design

Researchers utilize this intermediate to introduce the quinoline ring, a moiety known to intercalate into DNA and inhibit enzymes.

2.1 Case Study: Hybrid Antimalarial Synthesis

Resistance to chloroquine (a 4-aminoquinoline) is a major global health challenge. A proven strategy to reverse resistance is synthesizing hybrid molecules that combine a quinoline core with a reversal agent (e.g., a triazole or another pharmacophore).

  • Role of 4-(Bromomethyl)quinoline: It acts as the linker. Unlike chloroquine synthesis (which uses 4,7-dichloroquinoline), this reagent provides a methylene "spacer" that alters the binding geometry, potentially evading the resistance mechanisms of the Plasmodium falciparum chloroquine resistance transporter (PfCRT).

Protocol: General Coupling with an Amine Scaffold

  • Preparation: Dissolve the amine-containing pharmacophore (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Activation: Add Potassium Carbonate (

    
    , 2.5 equiv) to scavenge the HBr and generated acid. Stir for 15 minutes.
    
  • Alkylation: Add this compound (1.1 equiv) slowly to the mixture.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Shift in

    
     due to loss of polar amine H-bond donors).
    
  • Workup: Dilute with water, extract with Ethyl Acetate. The quinoline nitrogen renders the product basic; purification often requires column chromatography with a methanol/DCM gradient.

Part 3: Analytical Application (Fluorescence Labeling)

For analytical scientists, 4-(Bromomethyl)quinoline is a vital tool for Pre-column Derivatization in HPLC. Many biologically significant lipids (fatty acids, prostaglandins) lack chromophores, making them invisible to UV-Vis detectors.

3.1 Mechanism of Fluorescence

The quinoline ring is naturally fluorescent. By esterifying a non-fluorescent carboxylic acid with this reagent, the entire molecule becomes fluorescent, allowing for picomolar detection limits.

Data: Comparative Detection Limits

Analyte TypeDetection Method (Native)Detection Method (Derivatized with 4-BMQ)Sensitivity Gain
Fatty Acids UV (205 nm) - Low SpecificityFluorescence (Ex: 350nm, Em: 450nm)~100x - 500x
Prostaglandins UV (200 nm) - High NoiseFluorescence (Ex: 350nm, Em: 450nm)>1000x
Thiols Electrochemical (Complex)Fluorescence (Stable Thioether)High Stability

DOT Diagram: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Fatty Acids/Prostaglandins) Reagent Reagent Addition 4-(Bromomethyl)quinoline + Crown Ether + K2CO3 Sample->Reagent Reaction Derivatization Reaction (60°C, 20 min) Reagent->Reaction Esterification Separation HPLC Separation (C18 Column) Reaction->Separation Inject Detection Fluorescence Detection (Ex: 350nm / Em: 450nm) Separation->Detection Elute

Figure 2: Workflow for converting non-fluorescent biological samples into fluorescent derivatives for high-sensitivity analysis.

Part 4: Handling, Stability, and Safety

This compound is a benzylic halide , a class of chemicals known for specific hazards and stability issues.

  • Lachrymator: The compound can release vapors that severely irritate the eyes and respiratory tract. Always handle in a functioning fume hood.

  • Hygroscopicity: As a hydrobromide salt, it attracts moisture. Water can hydrolyze the bromine, converting the reactive reagent into the unreactive alcohol (4-(Hydroxymethyl)quinoline).

    • Storage: Store at -20°C in a desiccator.

  • Skin Sensitization: Direct contact can cause alkylation of skin proteins, leading to severe dermatitis. Double-gloving (Nitrile) is mandatory.

References
  • Musonda, C. C., et al. (2004). "Chloroquine resistance reversal: Synthesis and biological evaluation of new 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Kou, X., et al. (2023). "NBS-mediated bromination and dehydrogenation of tetrahydroquinoline: Scope and mechanistic study." RSC Advances.

  • Thermo Fisher Scientific. (2024). "Derivatization Reagents for Carboxylic Acids: Fluorescent Alkyl Halides." Molecular Probes Handbook.

  • Vandekerckhove, J., et al. (1991). "Quinoline-based fluorescent derivatization for high-performance liquid chromatography of carboxylic acids." Journal of Chromatography A.

Technical Guide: Spectroscopic Data for 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-(Bromomethyl)quinoline hydrobromide , a critical electrophilic intermediate in medicinal chemistry used for installing the quinoline moiety into pharmacological targets (e.g., kinase inhibitors, antimalarials).

Compound: this compound CAS No: 73870-28-7 (Salt); 5632-16-6 (Free Base) Formula: C


H

BrN

HBr M.W.: 302.99 g/mol (Salt); 222.08 g/mol (Free Base)

Executive Summary & Application Context

This compound is a highly reactive benzylic bromide equivalent. Unlike its free base, which is prone to polymerization and hydrolysis, the hydrobromide salt offers enhanced stability and crystallinity. It serves as a "soft" electrophile in S


2 reactions, typically reacting with amines, thiols, or enolates to generate functionalized quinoline derivatives.

Critical Handling Note: This compound is a potent lachrymator and skin irritant. The benzylic bromide bond is labile; exposure to moisture rapidly generates 4-(hydroxymethyl)quinoline (hydrolysis impurity).

Synthesis & Preparation Workflow

Understanding the synthesis is prerequisite to interpreting the spectra, as the primary impurities (starting material and hydrolysis product) have distinct spectral signatures.

Synthetic Route

The standard industrial preparation involves the radical bromination of 4-methylquinoline (Lepidine) followed by salt formation.

  • Radical Bromination: Lepidine + NBS (or Br

    
    ) 
    
    
    
    4-(Bromomethyl)quinoline (Free Base).
  • Salt Formation: Free Base + HBr (g) or HBr/AcOH

    
     Hydrobromide Salt (Precipitate).
    
Workflow Diagram

SynthesisWorkflow Lepidine 4-Methylquinoline (Starting Material) Bromination Radical Bromination (NBS/AIBN) Lepidine->Bromination Initiation FreeBase 4-(Bromomethyl)quinoline (Unstable Free Base) Bromination->FreeBase Isolation SaltForm Salt Formation (HBr/AcOH) FreeBase->SaltForm Stabilization Product 4-(Bromomethyl)quinoline Hydrobromide (Stable) SaltForm->Product Crystallization

Figure 1: Synthesis pathway highlighting the transition from the unstable free base to the stable hydrobromide salt.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of the salt differs significantly from the free base due to the protonation of the quinoline nitrogen. This results in a global downfield shift (deshielding) of the aromatic protons, particularly H-2 and H-8.

Solvent: DMSO-d


 (Recommended due to solubility and lack of exchangeable protons compared to MeOH-d

).

H NMR Data Table (DMSO-d

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH

13.5 - 14.5Broad s1HExchangeable acidic proton on Nitrogen. Often broad or invisible if "wet" solvent is used.
H-2 9.15 - 9.25d (

Hz)
1HMost deshielded aromatic proton; adjacent to N

.
H-8 8.45 - 8.55d (

Hz)
1HDeshielded by peri-interaction and N

.
H-5 8.25 - 8.35d (

Hz)
1HAromatic ring proton.
H-3 8.10 - 8.20d (

Hz)
1HCoupled to H-2.
H-7 8.00 - 8.10t / m1HBenzenoid ring proton.
H-6 7.85 - 7.95t / m1HBenzenoid ring proton.
CH

-Br
5.25 - 5.35 s 2H Diagnostic Peak. Sharp singlet. Shifts upfield to ~4.8 ppm in free base.

Critical Quality Control Checks:

  • Lepidine Impurity: Look for a singlet at

    
     2.9 - 3.0 ppm  (Ar-CH
    
    
    
    ). If present >2%, recrystallization is required.
  • Hydrolysis Impurity: Look for a singlet at

    
     5.05 ppm  (CH
    
    
    
    -OH) or a doublet if OH coupling is visible.
  • Water Content: HBr salts are hygroscopic. A large water peak at

    
     3.33 ppm (in DMSO) indicates moisture absorption, which accelerates hydrolysis.
    
B. Infrared (IR) Spectroscopy

The IR spectrum validates the salt form and the integrity of the alkyl bromide.

Key Absorption Bands (KBr Pellet / ATR)
Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
2800 - 3100 N-H

Stretch
Ammonium SaltBroad, multiple bands ("ammonium band"). Indicates salt formation.
3050 C-H StretchAromaticWeak, often obscured by N-H

band.
1610, 1590 C=C / C=N StretchQuinoline RingCharacteristic skeletal vibrations.
1200 - 1250 CH

-Br Wag
Alkyl HalideDiagnostic wagging vibration.
600 - 700 C-Br StretchAlkyl BromideStrong, sharp band. Often

640 cm

.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: To prevent in-tube hydrolysis during analysis.

  • Dry the Tube: Use an oven-dried NMR tube to minimize surface moisture.

  • Solvent Choice: Use DMSO-d

    
     from a fresh ampoule (or stored over molecular sieves). Avoid CDCl
    
    
    
    unless neutralized, as traces of acid/water in chloroform can cause erratic shifts or degradation.
  • Concentration: Dissolve

    
    10 mg of the salt in 0.6 mL DMSO-d
    
    
    
    .
  • Acquisition: Run the scan immediately. If the NH

    
     peak is critical for validation, do not heat the sample.
    
Protocol 2: Differentiation from Free Base

If the identity of the white powder is (Free base vs. HBr salt), perform the Silver Nitrate Test :

  • Dissolve 5 mg of sample in 1 mL ethanol/water (1:1).

  • Add 2 drops of 0.1 M AgNO

    
     solution.
    
  • Observation:

    • Immediate heavy precipitate (AgBr): Indicates ionic bromide (HBr salt).

    • Slow/No precipitate (cold): Indicates covalent bromide (Free base) - requires heating to hydrolyze first.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93.[1] (Provides general bromination protocols and quinoline NMR assignments).

Sources

Commercial suppliers of 4-(Bromomethyl)quinoline hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Bromomethyl)quinoline Hydrobromide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal reagent in organic synthesis, particularly valued in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the reactive bromomethyl group serves as a versatile handle for introducing the quinoline moiety into a wide array of molecular architectures. This guide provides a comprehensive overview of this compound, covering its commercial sourcing, physicochemical properties, synthesis, applications, and essential safety protocols. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the technical knowledge and practical insights necessary for the effective and safe utilization of this compound in a laboratory setting.

Section 1: Commercial Sourcing and Supplier Evaluation

The procurement of high-quality starting materials is a cornerstone of successful research. For a reactive compound like this compound, ensuring purity and batch-to-batch consistency is critical. Several reputable chemical suppliers offer this reagent, and a systematic approach to supplier selection is recommended.

Leading Commercial Suppliers

A survey of the chemical supply landscape reveals several key vendors for this compound. The following table summarizes the offerings from prominent suppliers, though availability and specifications are subject to change and should always be verified directly with the supplier.

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich (Merck) ≥98%1 g, 5 g5336-98-1
Thermo Fisher Scientific (Alfa Aesar) 98%1 g, 5 g5336-98-1
TCI (Tokyo Chemical Industry) >98.0% (T)1 g, 5 g5336-98-1
Santa Cruz Biotechnology -1 g, 5 g5336-98-1
Supplier Selection Workflow

Choosing the right supplier involves more than just comparing prices. The following workflow outlines a robust process for evaluating and selecting a supplier for this compound.

A Identify Potential Suppliers B Request Certificates of Analysis (CoA) for Current Batches A->B C Evaluate Purity and Impurity Profiles via CoA B->C D Assess Supplier's Quality Management System (e.g., ISO 9001) C->D E Consider Lead Times and Stock Availability D->E F Compare Pricing and Shipping Costs E->F G Select Primary and Secondary Suppliers F->G A 4-Methylquinoline (Lepidine) E Radical Bromination A->E B N-Bromosuccinimide (NBS) & Radical Initiator (AIBN) B->E C Solvent (e.g., CCl4) C->E D Heat/Light D->E F 4-(Bromomethyl)quinoline E->F H Protonation F->H G HBr G->H I This compound H->I

Caption: A simplified synthetic pathway for this compound.

Reactivity

The primary mode of reactivity for this compound is as an electrophile. The C-Br bond is polarized, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of the quinolin-4-ylmethyl group onto a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The hydrobromide salt form enhances the stability of the compound for storage but may require neutralization or basic conditions in subsequent reactions to liberate the free base for optimal reactivity.

Section 4: Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: It is a key building block for the synthesis of novel therapeutic agents. The quinoline moiety is found in many drugs, and this reagent provides a straightforward way to incorporate it.

  • Fluorescent Probes: The quinoline ring system is fluorescent, making this compound a useful precursor for the development of fluorescent labels and probes for biological imaging and assays.

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.

Section 5: Experimental Protocol - N-Alkylation of an Amine

This protocol details a representative procedure for the N-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add this compound (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

A Dissolve Amine and Base in DMF BB BB A->BB B Add 4-(Bromomethyl)quinoline HBr C Stir at Room Temperature & Monitor by TLC D Work-up: Quench with Water, Extract with DCM C->D E Wash Organic Layer D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Final Product G->H BB->C

Caption: An experimental workflow for N-alkylation.

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. It is a lachrymator.

  • Precautionary Measures:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Section 7: Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. A comprehensive understanding of its properties, sourcing, and safe handling is paramount for its effective use in research and development. By following the guidelines and protocols outlined in this document, researchers can confidently and safely incorporate this powerful building block into their synthetic strategies, paving the way for new discoveries in science and medicine.

References

An In-Depth Technical Guide to the Purity and Analysis of 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Analytical Imperative for a Reactive Intermediate

4-(Bromomethyl)quinoline hydrobromide is a highly reactive bifunctional molecule. It possesses a nucleophilic quinoline core, susceptible to electrophilic substitution, and a highly electrophilic benzylic bromide moiety, primed for nucleophilic displacement. Its role as a key intermediate in the synthesis of complex pharmaceutical agents and functional materials demands a rigorous and holistic understanding of its purity. The presence of even minor impurities can have profound consequences on the yield, purity, and safety profile of subsequent synthetic steps.

This guide moves beyond a simple recitation of methods. It provides a framework for thinking about the analysis of this and similar reactive intermediates. We will explore the causality behind methodological choices, establishing a self-validating analytical system where orthogonal techniques provide a confident and comprehensive purity assessment.

The Molecular Profile: Structure, Stability, and the Significance of the Hydrobromide Salt

4-(Bromomethyl)quinoline is a benzylic bromide. The C-Br bond is activated by the adjacent quinoline ring system, which can stabilize the incipient carbocation or radical formed upon bond cleavage.[1] This inherent reactivity makes the free base form prone to degradation via hydrolysis, self-alkylation (polymerization), or oxidation over time.

The formation of the hydrobromide salt is a critical strategy for enhancing stability. Protonation of the quinoline nitrogen (a weak base) deactivates the ring towards electrophilic attack and reduces its nucleophilicity, mitigating pathways for self-degradation.[2] However, the salt form introduces its own analytical challenges, namely the need to assay both the organic cation and the bromide counter-ion.

Table 1: Physicochemical Properties of 4-(Bromomethyl)quinoline and its Hydrobromide Salt

Property4-(Bromomethyl)quinoline (Free Base)This compoundRationale & Significance
CAS Number 5632-16-6[3]73870-28-7[4]Unambiguous identification for regulatory and procurement purposes.
Molecular Formula C₁₀H₈BrN[3]C₁₀H₉Br₂NThe hydrobromide adds HBr to the molecular formula.
Molecular Weight 222.08 g/mol [3]303.00 g/mol Essential for all gravimetric and molarity-based calculations in quantitative analyses (qNMR, Titration).
Appearance White to yellow crystalline solidOff-white to beige solidColor may indicate the presence of trace impurities or degradation products. Consistency is a key quality attribute.
Stability Prone to degradation[5]Enhanced stabilitySalt formation is key for shelf-life and handling. The analytical plan must account for potential degradation.

The Impurity Landscape: A Process-Oriented Perspective

A robust analytical strategy is built upon a theoretical understanding of potential impurities. For this compound, these can be categorized based on their origin.

  • Process-Related Impurities (Synthesis):

    • Starting Material: Unreacted 4-methylquinoline.

    • Over-bromination Products: Bromination of the quinoline ring can occur, leading to positional isomers of dibromo-4-methylquinoline or even 4-(bromomethyl)-x-bromoquinoline. Studies on the bromination of other quinoline derivatives show that mixtures of mono- and di-brominated products are common.[6][7] These are often difficult to separate due to similar polarities.

    • Positional Isomers: Depending on the synthetic route, trace amounts of other isomers (e.g., 2-(Bromomethyl)quinoline) could be present.

  • Degradation Products:

    • Hydrolysis Product: 4-(Hydroxymethyl)quinoline, formed by the reaction of the benzylic bromide with trace water.

    • Oxidation Product: Quinoline-4-carbaldehyde.

    • Polymeric Impurities: Formed from the self-alkylation of the molecule. These are often non-volatile and may not be observed by GC but can be detected by HPLC as late-eluting peaks.

The analytical workflow must be designed to separate and quantify these specific, chemically diverse impurities.

An Orthogonal Approach to Purity Determination

No single analytical technique can provide a complete picture of purity. We must employ an orthogonal strategy, where different methods measure distinct chemical properties. This cross-validation is the cornerstone of a trustworthy analytical package.

G cluster_0 Purity & Assay Workflow cluster_1 Orthogonal Results Sample 4-(Bromomethyl)quinoline HBr (Batch Sample) HPLC HPLC (RP-UPLC) Purity Profile & Impurities Sample->HPLC Chromatographic Separation qNMR ¹H-qNMR Identity & Absolute Purity (Assay) Sample->qNMR Nuclear Resonance Titration Titrimetric Analysis Counter-ion & Total Base Assay Sample->Titration Chemical Reaction Purity Area % Purity (e.g., >99.0%) HPLC->Purity Assay_qNMR Mass % Assay (e.g., 98.5-101.5%) qNMR->Assay_qNMR Assay_Titr Ionic Bromide & Base Content (Stoichiometric Check) Titration->Assay_Titr Assay_qNMR->Assay_Titr Cross-Validation

Caption: Orthogonal Analytical Workflow for 4-(Bromomethyl)quinoline HBr.

Detailed Analytical Methodologies

Method 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase (RP) HPLC is the workhorse for purity analysis of moderately polar organic molecules. It excels at separating compounds with subtle structural differences, such as positional isomers or degradation products where a hydroxyl group replaces the bromide. A C18 stationary phase provides a non-polar surface that retains the quinoline ring system, while a polar mobile phase (typically acetonitrile/water or methanol/water) elutes the components. An acidic modifier in the mobile phase is crucial; it ensures the quinoline nitrogen is consistently protonated, preventing peak tailing and improving chromatographic performance. UV detection is ideal as the quinoline ring is a strong chromophore.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Start at 10% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute 1:10 in the same solvent for a final concentration of 0.1 mg/mL.

  • Analysis: Integrate all peaks. Purity is reported as the area percent of the main peak relative to the total area of all peaks.

Trustworthiness: The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities. The gradient method ensures that both early-eluting polar impurities (like the hydrolysis product) and late-eluting non-polar impurities (like polymers or dibrominated species) are observed.

Method 2: Identity and Absolute Purity by Quantitative ¹H-NMR (qNMR)

Causality: While HPLC provides a purity profile, qNMR provides an absolute purity assay without the need for a specific reference standard of the analyte.[8] It quantifies the molecule by comparing the integral of a unique proton signal from the analyte against the integral of a known signal from a certified, high-purity internal standard of known mass.[9] This technique is definitive for identity (via the full chemical shift and coupling pattern) and provides a highly accurate mass-based assay.

Experimental Protocol: qNMR Assay

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS): Certified Maleic Anhydride or Dimethyl Sulfone (choose a standard with signals that do not overlap with the analyte).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is an excellent solvent for organic salts and its residual peak is far from most analyte signals.

  • Sample Preparation:

    • Accurately weigh (~15-20 mg) of this compound into a vial.

    • Accurately weigh (~8-10 mg) of the internal standard into the same vial.

    • Record both weights to four decimal places.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative 1D proton spectrum.

    • Key Parameters: Use a 90° pulse, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds for accurate quantification). Acquire at least 16 scans.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the singlet from the -CH₂Br protons).

    • Integrate a unique signal for the internal standard (e.g., the singlet for dimethyl sulfone).

  • Calculation: The purity (P) as a mass fraction is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Trustworthiness: The result is directly traceable to the certified purity of the internal standard. The full spectrum provides structural confirmation, ensuring the assay value corresponds to the correct molecule. Potential impurities with protons in different chemical environments will appear as separate signals and will not be included in the assay calculation, making the method highly specific.

Method 3: Orthogonal Assay by Titrimetry

Causality: Titration offers a classical, non-chromatographic assay method that is orthogonal to both HPLC and qNMR. Two distinct titrations can be performed:

  • Argentometric Titration: This specifically quantifies the ionic bromide (Br⁻) counter-ion. By dissolving the sample and titrating with a standardized silver nitrate (AgNO₃) solution, the precipitation of silver bromide (AgBr) can be monitored potentiometrically to determine the endpoint. This directly measures the amount of HBr salt present.

  • Non-Aqueous Acid-Base Titration: This quantifies the total basicity of the molecule (the quinoline nitrogen). Since the hydrobromide salt is the salt of a weak base, it cannot be accurately titrated in water. The analysis is performed in a non-aqueous solvent (e.g., glacial acetic acid). For hydrobromide salts, the bromide ion can interfere. This is overcome by adding mercuric acetate, which complexes the bromide and liberates acetate, allowing the quinoline to be titrated as a base with a strong acid like perchloric acid.[10]

Experimental Protocol: Argentometric Titration for Ionic Bromide

  • Instrumentation: Autotitrator with a silver indicating electrode.

  • Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃).

  • Sample Preparation: Accurately weigh ~150 mg of the sample, dissolve in ~50 mL of deionized water with a few drops of nitric acid.

  • Procedure: Titrate the sample solution with 0.1 M AgNO₃. The endpoint is determined from the inflection point of the potential curve.

  • Calculation: The percentage of ionic bromide is calculated based on the titrant volume, titrant concentration, and sample weight.

Trustworthiness: This method is highly specific for the halide counter-ion. When combined with the non-aqueous titration result and the qNMR assay, a complete mass balance can be established. The molar ratio of ionic bromide to the organic base should be approximately 1:1, providing a powerful check on the stoichiometry and purity of the salt.

Purification Strategy: Recrystallization

Should the purity of a batch be insufficient, recrystallization is the primary purification technique. The choice of solvent is critical.

Causality: The ideal solvent will dissolve the this compound at an elevated temperature but show poor solubility at lower temperatures. Impurities, being present in smaller quantities, should either remain in the hot solution or be insoluble and allow for hot filtration. For salts, polar protic solvents or mixtures are often effective.[11][12]

G cluster_0 Recrystallization Workflow Start Crude 4-(BMQ) HBr Dissolve Dissolve in minimum hot solvent (e.g., Ethanol) Start->Dissolve Filter Hot filtration (removes insoluble impurities) Dissolve->Filter if needed Cool Slow cooling to RT, then ice bath Dissolve->Cool Filter->Cool Crystals Crystal Formation Cool->Crystals Collect Collect crystals by vacuum filtration Crystals->Collect Wash Wash with cold solvent Collect->Wash Dry Dry under vacuum Wash->Dry End Purified 4-(BMQ) HBr Dry->End

Caption: General Recrystallization Protocol for Purification.

Protocol: Recrystallization

  • Solvent Scouting: Test solubility in small vials using solvents like methanol, ethanol, isopropanol, and acetonitrile. Ethanol or methanol-acetone mixtures are good starting points.[12]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Analysis: Re-analyze the purified material using the orthogonal methods described above to confirm the purity enhancement.

Conclusion: An Integrated and Defensible Analytical Package

The analysis of this compound is a case study in the rigorous characterization of reactive pharmaceutical intermediates. A superficial purity value from a single method is insufficient. By integrating chromatographic profiling (HPLC), absolute quantification and identity confirmation (qNMR), and orthogonal chemical assays (titrimetry), we create a self-validating system. This multi-faceted approach provides a high degree of confidence in the material's quality, ensuring its suitability for downstream applications and providing a defensible and scientifically sound data package for researchers, developers, and regulatory bodies.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • IndiaMART. (n.d.). 4-(Bromomethyl) Quinolin -2(1H)-one.
  • ChemicalBook. (2025). 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2.
  • Tokyo Chemical Industry. (n.d.). 4-(Bromomethyl)-2-quinolinone | 4876-10-2.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br bromomethane 1H proton nmr spectrum.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • Liégeois, J-F., et al. (n.d.). Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences. ORBi.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines.
  • MilliporeSigma. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • PubChem. (n.d.). 4-(Bromomethyl)quinoline.
  • BLD Pharm. (n.d.). This compound | 73870-28-7.
  • CAMEO Chemicals. (n.d.). BENZYL BROMIDE.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives.
  • Metrohm. (n.d.). Titration applications.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • LibreTexts. (n.d.). Chapter 9: Acid-Base Titrimetry.
  • ResearchGate. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • PubMed. (2019). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Indonesian Journal of Chemical Science. (2022). Development of Green Bromination Titration for Determination of Ciprofloxacin Hydrochloride.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • CIL Isotope. (n.d.). Purity by Absolute qNMR Instructions.
  • ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4.
  • Wikipedia. (n.d.). Diazonium compound.

Sources

Methodological & Application

Application Notes and Protocols for the Synthetic Use of 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in the architecture of numerous therapeutic agents and biologically active molecules.[1] Its presence in natural products with profound physiological effects has long been recognized, driving extensive research into the synthesis and functionalization of quinoline derivatives.[2] The versatility of the quinoline scaffold allows for the strategic placement of various functional groups, enabling the fine-tuning of a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. This has led to the development of a wide array of drugs for treating diseases ranging from cancer and infectious diseases to neurological disorders.[3]

4-(Bromomethyl)quinoline hydrobromide is a key reagent in the synthetic chemist's toolkit for introducing the quinolin-4-ylmethyl moiety into a diverse range of molecular frameworks. This bifunctional molecule combines the aromatic quinoline core with a reactive bromomethyl group, making it an excellent electrophile for alkylation reactions. The hydrobromide salt form enhances its stability and ease of handling. This guide provides detailed protocols and expert insights into the effective use of this compound in the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
Chemical Formula C₁₀H₉Br₂N[4]
Molecular Weight 302.99 g/mol [4]
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols.
CAS Number 73870-28-7

Safety and Handling Precautions:

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[5]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[5]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

    • Avoid breathing dust.[5]

    • Wash skin thoroughly after handling.[5]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[5]

Core Synthetic Applications: A Gateway to Functionalized Quinolines

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the quinoline ring enhances the reactivity of the bromomethyl group, making it susceptible to attack by a wide range of nucleophiles.

G reagent 4-(Bromomethyl)quinoline Hydrobromide products Functionalized Quinolines reagent->products Alkylation Reaction nucleophiles Nucleophiles nucleophiles->reagent Nucleophilic Attack phenols Phenols (O-Nucleophiles) amines Amines (N-Nucleophiles) thiols Thiols (S-Nucleophiles)

Figure 1: General overview of the synthetic utility of this compound in alkylation reactions.

Application Protocol 1: O-Alkylation of Phenols

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, and it can be readily adapted for the reaction of this compound with phenolic substrates.[6] This reaction is fundamental for creating aryl ether linkages, which are prevalent in many biologically active molecules.

Reaction Scheme:

G Ar-OH Phenol Quinoline-CH₂-O-Ar Quinolin-4-ylmethyl Aryl Ether Ar-OH->Quinoline-CH₂-O-Ar Base Base (e.g., K₂CO₃, NaH) Base->Quinoline-CH₂-O-Ar Quinoline-CH₂-Br·HBr 4-(Bromomethyl)quinoline Hydrobromide Quinoline-CH₂-Br·HBr->Quinoline-CH₂-O-Ar Solvent Solvent (e.g., DMF, Acetone) Solvent->Quinoline-CH₂-O-Ar

Figure 2: General reaction scheme for the O-alkylation of phenols.

Detailed Experimental Protocol: Synthesis of 4-(Phenoxymethyl)quinoline

  • Reagent Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 equivalent).

    • Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone. The concentration should be approximately 0.1-0.5 M.

    • Add a base to the solution. Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) is a common and effective choice. For less reactive phenols, a stronger base like sodium hydride (NaH, 1.1 equivalents, handle with extreme care) can be used.

  • Reaction Setup:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide salt.

    • To this stirring suspension, add this compound (1.0-1.2 equivalents) portion-wise. The hydrobromide salt will react with one equivalent of the base.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 60-80 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical reaction time is 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Causality and Experimental Choices:

  • Choice of Base: The basicity should be sufficient to deprotonate the phenol but not so strong as to cause unwanted side reactions. K₂CO₃ is a good starting point for most phenols.

  • Solvent Selection: Polar aprotic solvents like DMF or acetone are preferred as they effectively solvate the ionic intermediates and facilitate the Sₙ2 reaction.

  • Temperature: Heating is generally required to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures should be avoided to minimize decomposition.

Application Protocol 2: N-Alkylation of Amines

The reaction of this compound with primary or secondary amines provides a direct route to quinolin-4-ylmethyl substituted amines. These products are of significant interest in drug discovery, as the introduction of a quinoline moiety can modulate the pharmacological properties of the parent amine.

Reaction Scheme:

G R¹R²NH Amine Quinoline-CH₂-NR¹R² Quinolin-4-ylmethyl Amine R¹R²NH->Quinoline-CH₂-NR¹R² Base Base (e.g., LiOH·H₂O, Et₃N) Base->Quinoline-CH₂-NR¹R² Quinoline-CH₂-Br·HBr 4-(Bromomethyl)quinoline Hydrobromide Quinoline-CH₂-Br·HBr->Quinoline-CH₂-NR¹R² Solvent Solvent (e.g., DMF) Solvent->Quinoline-CH₂-NR¹R²

Figure 3: General reaction scheme for the N-alkylation of amines.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(quinolin-4-yl)methanamine

This protocol is adapted from a similar synthesis of 4-(aminomethyl)quinolin-2(1H)-one derivatives.[7]

  • Reagent Preparation:

    • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in N,N-dimethylformamide (DMF).

    • Add a strong base such as lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equivalents). The use of a strong inorganic base has been shown to be effective for this transformation.[7]

  • Reaction Setup:

    • Stir the mixture at room temperature.

    • Add this compound (1.0 equivalent) to the stirring solution.

  • Reaction Conditions:

    • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Strong Base: The use of a strong base like LiOH·H₂O is crucial to deprotonate the amine and also to neutralize the hydrobromic acid byproduct, driving the reaction to completion.[7]

  • Room Temperature Reaction: The high reactivity of the benzylic bromide allows this reaction to proceed efficiently at room temperature, which is advantageous for substrates that may be sensitive to heat.

Application Protocol 3: S-Alkylation of Thiols

The synthesis of thioethers (sulfides) via the alkylation of thiols is a robust and widely used transformation. This compound serves as an excellent substrate for this reaction, leading to the formation of quinolin-4-ylmethyl thioethers, which are valuable intermediates in medicinal chemistry.

Reaction Scheme:

G Ar-SH Thiol Quinoline-CH₂-S-Ar Quinolin-4-ylmethyl Thioether Ar-SH->Quinoline-CH₂-S-Ar Base Base (e.g., NaOH, K₂CO₃) Base->Quinoline-CH₂-S-Ar Quinoline-CH₂-Br·HBr 4-(Bromomethyl)quinoline Hydrobromide Quinoline-CH₂-Br·HBr->Quinoline-CH₂-S-Ar Solvent Solvent (e.g., Ethanol, Water) Solvent->Quinoline-CH₂-S-Ar

Figure 4: General reaction scheme for the S-alkylation of thiols.

Detailed Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)quinoline

  • Reagent Preparation:

    • In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a phase-transfer catalyst.

    • Add a base such as sodium hydroxide (NaOH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Setup:

    • Stir the mixture at room temperature for 15 minutes to generate the thiophenoxide anion.

    • Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC. Completion is often observed within 1-3 hours.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Thiolate Formation: The key to a successful S-alkylation is the efficient generation of the thiolate nucleophile. The choice of base and solvent should be tailored to the specific thiol substrate.

  • Green Chemistry Considerations: For certain substrates, this reaction can be performed in water, which is an environmentally friendly solvent.[8]

Conclusion

This compound is a versatile and highly reactive building block for the synthesis of a wide range of functionalized quinoline derivatives. The protocols outlined in this guide for O-, N-, and S-alkylation provide a solid foundation for researchers to incorporate the valuable quinolin-4-ylmethyl moiety into their target molecules. By understanding the underlying chemical principles and carefully selecting the reaction conditions, scientists can effectively leverage this reagent to advance their research in drug discovery and medicinal chemistry.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs-a review. RSC Advances, 12(30), 18594–18614. [Link]

  • Cazorla, C., Pfordt, É., Duclos, M., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488. [Link]

  • Chen, X., et al. (2023). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 10(1), 108-114. [Link]

  • Desai, N. C., et al. (2021). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 6(3), 1-10.
  • Patel, H. M., et al. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(19), 35-40.
  • Popat, K. H., et al. (2014). A review on synthetic investigation for quinoline- recent green approaches. Journal of Chemical and Pharmaceutical Research, 6(7), 244-253.
  • Romero-Vivas, C. M., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364258. [Link]

  • Shaikh, A. A., et al. (2015). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 7(10), 229-237.
  • Singh, G., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-249.
  • Verma, A., & Tiwari, V. K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21383. [Link]

  • Zarei, M., & Jarrahpour, A. (2015). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society, 12(7), 1257-1262. [Link]

Sources

Application Note: High-Sensitivity HPLC Analysis of Acidic Pharmaceuticals using 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-(Bromomethyl)quinoline hydrobromide (4-BMQ) as a pre-column derivatizing agent for the High-Performance Liquid Chromatography (HPLC) analysis of acidic analytes (carboxylic acids, phenols, and thiols).

Abstract

The quantification of trace-level acidic compounds (e.g., fatty acids, prostaglandins, acidic drugs) in complex biological matrices is often limited by their lack of a strong chromophore or fluorophore. This compound acts as a highly reactive alkylating agent that targets carboxylic acids, phenols, and thiols, converting them into stable, highly fluorescent quinoline esters or ethers. This protocol outlines the optimized derivatization workflow, leveraging the quinoline moiety for enhanced sensitivity (LOD < 10 fmol) and improved retention on reversed-phase (C18) columns.

Introduction & Principle

The Challenge

Many biologically active organic acids (e.g., Valproic acid, Ibuprofen, Arachidonic acid) possess weak UV absorbance, making direct UV-Vis detection at 210–254 nm prone to interference and low sensitivity. While Mass Spectrometry (LC-MS) is an option, it requires expensive instrumentation. Fluorescence derivatization offers a cost-effective, high-sensitivity alternative.

The Solution: 4-(Bromomethyl)quinoline

Unlike the widely used 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), the quinoline scaffold offers distinct spectral properties and high lipophilicity, which aids in separating polar short-chain acids from the solvent front.

Key Advantages:

  • Fluorophore: The quinoline ring provides strong native fluorescence (Ex: ~315 nm, Em: ~400–450 nm).

  • Reactivity: The benzylic bromide is highly susceptible to nucleophilic attack (

    
    ) by carboxylates.
    
  • Stability: The resulting ester/ether linkage is stable under typical reversed-phase HPLC conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (


). Since the reagent is supplied as a hydrobromide salt , an excess of base (e.g., Potassium Carbonate, 

) is critical to:
  • Neutralize the HBr associated with the reagent.

  • Deprotonate the carboxylic acid analyte (

    
    ).
    

The carboxylate anion then attacks the methylene carbon of the reagent, displacing the bromide ion.

ReactionMechanism Analyte Analyte (R-COOH) Intermediate Carboxylate Anion (R-COO-) Analyte->Intermediate Deprotonation Base Base (K2CO3 / 18-Crown-6) Base->Intermediate Product Fluorescent Ester (R-COO-CH2-Quinoline) Intermediate->Product SN2 Attack Reagent 4-BMQ Reagent (Bromomethyl-quinoline) Reagent->Product Alkylation

Figure 1: Reaction pathway for the derivatization of carboxylic acids with 4-(Bromomethyl)quinoline.

Materials & Methods

Chemicals and Reagents[1]
  • Derivatizing Agent: this compound (CAS: 73870-28-7) [1].[1][2][3][4]

  • Catalyst/Base: Anhydrous Potassium Carbonate (

    
    ) or 18-Crown-6 ether (to solubilize the cation and enhance reactivity).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone. Note: Water must be avoided to prevent hydrolysis of the reagent.

  • Standards: Test mixture of organic acids (e.g., Benzoic acid, Stearic acid) for validation.

Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent with Fluorescence Detector (FLD).

  • Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Heating Block: Capable of maintaining 60°C ± 1°C.

  • Vials: Amber glass vials (2 mL) with PTFE-lined caps (to protect light-sensitive reagents).

Experimental Protocol

Reagent Preparation

Stock Solution (10 mM):

  • Weigh 3.0 mg of this compound.

  • Dissolve in 1.0 mL of anhydrous Acetone or Acetonitrile.

  • Critical: Protect from light. Prepare fresh daily.

Catalyst Solution:

  • Prepare a suspension of anhydrous

    
     (approx. 10 mg/mL) in Acetone OR a 2 mM solution of 18-Crown-6 in Acetonitrile.
    
Derivatization Procedure

This standard operating procedure (SOP) ensures >95% yield.

  • Sample Preparation: Transfer 100 µL of the sample (containing 1–100 nmol of analyte) into an amber vial. Evaporate to dryness under a stream of nitrogen if the sample is in an aqueous solvent.

  • Solubilization: Reconstitute the residue in 100 µL of anhydrous Acetonitrile.

  • Addition of Reagent: Add 50 µL of the 4-BMQ Stock Solution .

  • Addition of Base: Add 10 mg of solid anhydrous

    
     (or 50 µL of Crown Ether catalyst solution).
    
  • Reaction: Cap tightly and vortex for 30 seconds. Incubate at 60°C for 30–45 minutes .

  • Quenching (Optional): If the reagent peak interferes, add 10 µL of 10% acetic acid to neutralize excess base, though this is often unnecessary for fluorescence detection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection: Inject 10 µL into the HPLC system.

Workflow Step1 1. Dry Sample (Remove water) Step2 2. Add Solvent (Anhydrous MeCN) Step1->Step2 Step3 3. Add Reagents (4-BMQ + K2CO3) Step2->Step3 Step4 4. Heat (60°C, 45 mins) Step3->Step4 Step5 5. Filter & Inject (PTFE 0.22 µm) Step4->Step5

Figure 2: Step-by-step derivatization workflow.

HPLC Conditions & Data Analysis

Chromatographic Parameters
ParameterSetting
Column C18 (ODS), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-20 min: 20% -> 90% B; 20-25 min: 90% B
Column Temp 30°C
Detection Settings

The quinoline derivative exhibits fluorescence characteristics distinct from coumarins.

  • Excitation Wavelength (

    
    ):  315 nm
    
  • Emission Wavelength (

    
    ):  430 nm
    
  • Note: Perform a spectral scan on the first derivative peak to optimize these values for your specific mobile phase pH.

Validation Parameters (Expected)
  • Linearity:

    
     over the range of 10 nM – 100 µM.
    
  • Limit of Detection (LOD): Typically 10–50 fmol on-column (analyte dependent).

  • Recovery: >90% for standard fatty acids and NSAIDs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Water in reaction mixtureEnsure all solvents are anhydrous; dry sample thoroughly.
Precipitate in Vial Excess K2CO3 or Salt formationFilter sample before injection; use less base.
No Peaks HBr not neutralizedEnsure sufficient base (

) was added to overcome the HBr salt.
Multiple Peaks Analyte has multiple acidic sitesAdjust stoichiometry; expect di-derivatives for dicarboxylic acids.

References

  • ChemicalBook. (2023). This compound Product Properties and CAS 73870-28-7. Link

  • Tsuchiya, H., et al. (1982). High-performance liquid chromatographic analysis of carboxylic acids using 4-bromomethyl-7-methoxycoumarin as a fluorescence derivatization reagent. (Methodological basis for bromomethyl-aromatic derivatization).
  • Deng, P., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.[5] (Comparison of brominated derivatizing agents). PMC - NIH. Link

  • Alfa Chemistry. (2023). This compound - Specifications.[2][3]Link

Sources

Application Notes & Protocols: The Synthesis of Quinoline-4-Carboxylic Acids and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities. Within this class, quinoline-4-carboxylic acids and their derivatives represent a cornerstone for the development of therapeutic agents. This structural motif is central to a range of pharmaceuticals, including antimalarials (e.g., chloroquine, although not a 4-carboxylic acid itself, its discovery spurred research into related quinolines), antibacterial agents (quinolone antibiotics like ciprofloxacin), and potent kinase inhibitors used in oncology. The carboxylic acid handle at the 4-position provides a crucial anchor for derivatization, enabling chemists to modulate the compound's pharmacokinetic and pharmacodynamic properties with precision.

This guide provides an in-depth exploration of the key synthetic methodologies for accessing quinoline-4-carboxylic acids, offering both foundational knowledge and field-tested protocols. We will delve into the mechanistic underpinnings of classical reactions and introduce modern, efficient alternatives, equipping researchers with the knowledge to select and execute the optimal synthetic strategy for their specific target molecules.

Chapter 1: Foundational Synthetic Strategies: The Gould-Jacobs and Pfitzinger Reactions

The synthesis of the quinoline core has been a subject of intense study for over a century. For quinoline-4-carboxylic acids specifically, two classical methods have proven particularly robust and versatile: the Gould-Jacobs reaction and the Pfitzinger reaction.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is arguably the most reliable and widely used method for preparing quinoline-4-carboxylic acid precursors. The process begins with the condensation of an aniline with an ethoxymethylenemalonic ester (or a similar acylmalonate), followed by a high-temperature thermal cyclization and subsequent saponification.

Mechanism & Rationale: The reaction proceeds via an initial nucleophilic substitution where the aniline displaces the ethoxy group. The resulting anilinomalonate intermediate is then subjected to high temperatures (typically 240-260 °C) in a suitable high-boiling solvent like diphenyl ether. This thermal energy overcomes the activation barrier for an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) to form the quinoline ring. The choice of a high-boiling, inert solvent is critical to reach the required temperatures for cyclization without decomposition. The resulting product is typically a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the desired quinoline-4-carboxylic acid.

Workflow Diagram: The Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_reactants Reactants Aniline Substituted Aniline Condensation Condensation Reaction (100-130 °C) Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Intermediate Anilinomalonate Intermediate Condensation->Intermediate Formation Cyclization Thermal Cyclization (High Temperature, ~250 °C) Intermediate->Cyclization Heating QuinolineEster 4-Hydroxyquinoline-3-carboxylate Ester Cyclization->QuinolineEster Ring Closure Saponification Saponification (e.g., NaOH, H₂O) QuinolineEster->Saponification Hydrolysis FinalProduct Quinoline-4-carboxylic Acid Saponification->FinalProduct Acidification

Caption: Workflow of the Gould-Jacobs reaction for quinoline-4-carboxylic acid synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative route, particularly useful when the desired substitution pattern is more readily available from an isatin (indole-2,3-dione) precursor. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Mechanism & Rationale: The base (e.g., potassium hydroxide) promotes the hydrolysis of the isatin to an isatoic acid salt, which then opens to form an aminoketone. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound. A subsequent intramolecular aldol-type condensation and dehydration sequence constructs the new heterocyclic ring, directly yielding the quinoline-4-carboxylic acid. The choice of base is crucial; it must be strong enough to facilitate both the isatin ring opening and the enolization of the carbonyl partner.

Comparative Analysis of Classical Methods

FeatureGould-Jacobs ReactionPfitzinger Reaction
Starting Materials Anilines, Malonic EstersIsatins, Carbonyl Compounds
Key Step High-temperature thermal cyclizationBase-catalyzed condensation
Advantages High reliability, wide aniline scopeDirect formation of the carboxylic acid
Limitations Requires high temperatures, harsh conditionsRequires access to substituted isatins
Typical Yields 50-80% (over two steps)40-70%

Chapter 2: Modern Synthetic Methodologies

While classical methods are robust, modern organic synthesis has introduced milder and more efficient alternatives, often leveraging metal catalysis. These approaches offer improved functional group tolerance, lower reaction temperatures, and often higher yields.

Palladium-Catalyzed Annulation

Palladium-catalyzed cross-coupling and annulation reactions have revolutionized heterocycle synthesis. A common strategy involves the coupling of an o-haloaniline or related precursor with an alkyne bearing a carboxylic acid or ester group. The reaction typically proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination, catalyzed by a palladium complex.

Conceptual Workflow: Catalytic Annulation

Catalytic_Workflow ReactantA o-Haloaniline Derivative Reaction Catalytic Annulation (60-120 °C) ReactantA->Reaction ReactantB Alkyne-carboxylate ReactantB->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Solvent Solvent + Base Solvent->Reaction Product Quinoline-4-carboxylate Derivative Reaction->Product

Caption: A generalized workflow for modern palladium-catalyzed quinoline synthesis.

The primary advantage of these methods is their modularity. A wide variety of substituted anilines and alkynes can be combined to rapidly generate a library of quinoline-4-carboxylic acid derivatives under relatively mild conditions, which is a significant advantage in drug discovery campaigns.

Chapter 3: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.

Protocol 3.1: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate (Gould-Jacobs Intermediate)

This protocol details the synthesis of a key intermediate via the Gould-Jacobs reaction.

Materials:

  • 3-Chloroaniline (12.75 g, 100 mmol)

  • Diethyl ethoxymethylenemalonate (21.62 g, 100 mmol)

  • Diphenyl ether (150 mL)

  • Round-bottom flask (500 mL) equipped with a reflux condenser and thermometer

  • Heating mantle with stirrer

  • Hexanes

Procedure:

  • Condensation: In the 500 mL round-bottom flask, combine 3-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture with stirring at 110-120 °C for 2 hours. The mixture will become homogeneous, and ethanol will be evolved.

  • Solvent Addition: Allow the reaction mixture to cool slightly (to ~80 °C) and carefully add 150 mL of diphenyl ether.

  • Cyclization: Equip the flask for reflux and heat the solution to 250 °C. Maintain this temperature for 30 minutes. The product will begin to precipitate as a solid.

  • Isolation: Allow the mixture to cool to room temperature. The product will have precipitated. Add 200 mL of hexanes to dilute the diphenyl ether and facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the diphenyl ether.

  • Drying: Dry the resulting off-white solid in a vacuum oven at 60 °C overnight.

    • Expected Yield: 75-85%

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 3.2: Saponification to 4-Hydroxy-7-chloroquinoline-3-carboxylic Acid

This protocol describes the hydrolysis of the ester intermediate to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate (from Protocol 3.1, 26.75 g, 100 mmol)

  • Sodium hydroxide (12 g, 300 mmol)

  • Ethanol (200 mL)

  • Water (100 mL)

  • Concentrated HCl

  • Beaker (1 L)

Procedure:

  • Hydrolysis: Suspend the quinoline ester in a mixture of ethanol and water in a 1 L beaker. Add the sodium hydroxide pellets with stirring.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) with stirring for 2 hours. The suspension will dissolve as the saponification proceeds.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl with vigorous stirring until the pH is ~2. A thick white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove salts.

  • Drying: Dry the solid product in a vacuum oven at 80 °C. The product is often used directly in the next step without further purification.

    • Expected Yield: 90-98%

Conclusion and Future Outlook

The synthesis of quinoline-4-carboxylic acids remains a vibrant area of chemical research, driven by the scaffold's immense potential in medicine. While classical methods like the Gould-Jacobs reaction provide reliable access to these compounds, the field is increasingly moving towards more sustainable and efficient catalytic methods. The development of C-H activation and flow chemistry protocols is expected to further streamline the synthesis of complex quinoline derivatives, accelerating the pace of drug discovery and development. This guide provides the foundational and practical knowledge necessary for researchers to confidently engage in this exciting and impactful field.

References

  • Jain, M., & Vaitilingam, B. (2017). Quinoline derivatives as antimalarial drugs. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Muscia, M., et al. (2013). The medicinal chemistry of quinolones: a comprehensive review. Current Medicinal Chemistry. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxy-3-carboxy-and 4-Hydroxy-2-methyl-3-carboxyquinolines. Journal of the American Chemical Society. Available at: [Link]

  • Knowles, C., et al. (2011). The Gould–Jacobs reaction: scope and limitations of the microwave-assisted synthesis of 4-quinolones. Tetrahedron Letters. Available at: [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie. Available at: [Link]

The Lynchpin Reagent: Application Notes for 4-(Bromomethyl)quinoline Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 4-(Bromomethyl)quinoline Hydrobromide

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6] The strategic functionalization of the quinoline core is paramount in the development of novel therapeutic agents, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.

Within the arsenal of quinoline-based building blocks, this compound emerges as a highly valuable and reactive intermediate. The presence of a bromomethyl group at the 4-position provides a key electrophilic site, primed for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, tethered to the quinoline core via a methylene linker. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in a research and development setting.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of diverse molecular entities with significant potential in drug discovery. The methodologies outlined herein are designed to be robust and adaptable, providing researchers with the tools to construct libraries of novel quinoline derivatives for biological screening.

Chemical Profile and Handling

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₉Br₂N
Molecular Weight 300.99 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in polar aprotic solvents such as DMF and DMSO.

Safety and Handling: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Core Application: Nucleophilic Substitution for Library Synthesis

The primary utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. The benzylic-like bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This enables the construction of libraries of 4-substituted methylquinoline derivatives, where the substituent can be strategically chosen to probe interactions with a biological target.

Figure 1: General workflow for the nucleophilic substitution of this compound.

I. Synthesis of 4-((Arylamino)methyl)quinoline Derivatives: Targeting Kinases and Other Cellular Pathways

The introduction of substituted aniline moieties is a common strategy in the design of kinase inhibitors and other anticancer agents.[7] The aromatic amine can engage in crucial hydrogen bonding and π-stacking interactions within the active site of a target protein.

Protocol 1: General Procedure for the N-Alkylation of Aromatic Amines

This protocol describes a general method for the reaction of this compound with a variety of substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted aniline (1.2 equivalents) in anhydrous DMF (5-10 mL per mmol of the limiting reagent) in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the stirred suspension at room temperature. The hydrobromide salt will react with the base to generate the free base of 4-(bromomethyl)quinoline in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-((arylamino)methyl)quinoline derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the aniline nucleophile and neutralize the HBr generated during the reaction. Using an excess ensures the reaction goes to completion.

  • Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation while leaving the nucleophile relatively free to attack the electrophilic carbon.

  • Work-up: The aqueous work-up is necessary to remove the DMF and inorganic salts. The bicarbonate wash ensures the removal of any acidic impurities.

EntryAniline DerivativeReaction Time (h)Yield (%)
1Aniline1685
24-Methoxyaniline1892
34-Chloroaniline2081
43,4-Dichloroaniline2475

Table 1: Representative yields for the synthesis of 4-((arylamino)methyl)quinoline derivatives.

Figure 2: A simplified diagram illustrating the potential mechanism of action for quinoline-based kinase inhibitors.

II. Synthesis of 4-((Arylthio)methyl)quinoline Derivatives: Exploring Antimicrobial and Anticancer Potential

The incorporation of a thioether linkage can significantly impact a molecule's lipophilicity and metabolic stability. Furthermore, sulfur-containing compounds are known to exhibit a wide range of biological activities.[8]

Protocol 2: General Procedure for the S-Alkylation of Thiols

This protocol details the reaction of this compound with various thiophenols.

Materials:

  • This compound

  • Substituted thiophenol (e.g., thiophenol, 4-chlorothiophenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Thiolate Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted thiophenol (1.1 equivalents) in anhydrous THF dropwise at 0 °C.

  • Reaction with Electrophile: After the evolution of hydrogen gas ceases (approximately 30 minutes), add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography to yield the desired 4-((arylthio)methyl)quinoline derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong base required to deprotonate the less acidic thiol proton to form the more nucleophilic thiolate.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize the excess sodium hydride and any remaining thiolate.

EntryThiophenol DerivativeReaction Time (h)Yield (%)
1Thiophenol590
24-Chlorothiophenol688
34-Methylthiophenol593
42-Naphthalenethiol885

Table 2: Representative yields for the synthesis of 4-((arylthio)methyl)quinoline derivatives.

III. Synthesis of 4-((Aryloxy)methyl)quinoline Derivatives: Scaffolds for Diverse Biological Targets

The ether linkage provided by the reaction with phenols offers another avenue for introducing diverse aromatic substituents. Phenolic moieties are prevalent in natural products and approved drugs.

Protocol 3: General Procedure for the O-Alkylation of Phenols

This protocol outlines the synthesis of 4-((aryloxy)methyl)quinoline derivatives via a Williamson ether synthesis.

Materials:

  • This compound

  • Substituted phenol (e.g., phenol, 4-nitrophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the substituted phenol (1.2 equivalents), cesium carbonate (2.0 equivalents), and this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure 4-((aryloxy)methyl)quinoline derivative. Characterize the product by appropriate spectroscopic methods.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is an effective base for deprotonating phenols in Williamson ether synthesis. Its high solubility in some organic solvents and the "cesium effect" can lead to enhanced reaction rates.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Heating: Heating is often necessary to drive the reaction to completion, as phenols are generally less nucleophilic than amines or thiols.

Figure 3: A comprehensive workflow diagram illustrating the synthesis of diverse quinoline derivatives from a common starting material and their subsequent biological evaluation.

Conclusion and Future Perspectives

This compound is a versatile and powerful building block in medicinal chemistry. The protocols detailed in this guide provide a solid foundation for the synthesis of a wide range of quinoline derivatives. The straightforward nature of these nucleophilic substitution reactions allows for the rapid generation of compound libraries, which is essential for modern drug discovery campaigns.

The resulting 4-substituted methylquinoline scaffolds can be further elaborated, for example, through modifications of the quinoline ring itself or the introduced nucleophilic moiety. The biological evaluation of these novel compounds will undoubtedly continue to uncover new therapeutic leads and deepen our understanding of the structure-activity relationships of quinoline-based agents.[9][10] The continued exploration of this privileged scaffold, facilitated by reactive intermediates like this compound, holds great promise for the future of medicine.

References

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Quinoline as a privileged scaffold in cancer drug discovery. (2011). Current Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Drug Design, Development and Therapy. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2015). Der Pharma Chemica. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (2018). RSC Advances. [Link]

  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025). Journal of the Chilean Chemical Society. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). Molecules. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Current Medicinal Chemistry. [Link]

  • Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5... (2015). ResearchGate. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ResearchGate. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of quinolines. (2024). Organic Chemistry Portal. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025). ResearchGate. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2020). Current Drug Targets. [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. (2020). Mini-Reviews in Medicinal Chemistry. [Link]

  • One‐pot synthesis of substituted quinoline and quinolin‐4‐ol derivatives. (2024). ResearchGate. [Link]

Sources

Preparation of novel quinoline derivatives for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: End-to-End Workflow for the Synthesis and Screening Preparation of Novel Quinoline Scaffolds

Strategic Rationale: The Quinoline Pharmacophore[1]

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase (antimicrobial), tyrosine kinases (anticancer), and hemozoin (antimalarial). For drug discovery professionals, the challenge is no longer just synthesizing a quinoline, but generating novel substitution patterns that escape current patent landscapes while maintaining high solubility and bioavailability.

This guide outlines a high-fidelity workflow for synthesizing 2,4-disubstituted quinolines via an optimized Friedländer Annulation , followed by a rigorous protocol for preparing these lipophilic compounds for aqueous biological assays without precipitation artifacts.

Module A: Synthetic Protocol (Modified Friedländer Annulation)

While the classic Friedländer synthesis uses strong bases/acids and high heat, modern library generation requires milder conditions to tolerate sensitive functional groups. We utilize a Lewis Acid-Catalyzed (e.g., InCl₃ or ZnCl₂) approach, which offers higher yields and cleaner reaction profiles for diverse derivatives.

Mechanistic Workflow

The reaction proceeds via the condensation of an o-aminoaryl ketone with an


-methylene ketone, followed by cyclodehydration.

FriedlanderMechanism Start Reactants: o-Aminoaryl Ketone + alpha-Methylene Ketone Inter1 Intermediate: Schiff Base / Enamine Start->Inter1 Condensation (-H2O) Inter2 Cyclization: Intramolecular Aldol Inter1->Inter2 Tautomerization Product Final Product: 2,3,4-Substituted Quinoline Inter2->Product Dehydration (-H2O) Cat Catalyst: Lewis Acid (InCl3) Cat->Start Activates Carbonyl

Figure 1: Simplified mechanistic pathway for the Lewis Acid-catalyzed Friedländer synthesis.

Experimental Protocol

Reagents:

  • 2-Aminobenzophenone derivative (1.0 equiv)[1][2]

  • Ketone/Keto-ester (1.2 equiv)[1][2]

  • Indium(III) Chloride (InCl₃) (10 mol%) or Sulfamic Acid (10 mol%)

  • Solvent: Ethanol (Green) or Toluene (High Temp)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminobenzophenone derivative (1.0 mmol) and the ketone coupling partner (1.2 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add InCl₃ (0.1 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Expert Tip: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the fluorescent amine spot is the primary endpoint.

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter the solid, wash with cold ethanol, and dry. This often yields >90% purity.

    • If liquid: Concentrate under reduced pressure.[1][2] Dilute with EtOAc (20 mL), wash with NaHCO₃ (sat. aq.) and Brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes).

Module B: Quality Control & Characterization

Biological data is only as good as the chemical probe. Impurities (metals, starting materials) can cause false positives (PAINS).

Table 1: Release Criteria for Biological Screening

TestMethodAcceptance CriteriaRationale
Identity ¹H-NMR (DMSO-d₆)Matches structure; integration ±10%Confirms correct substitution pattern.
Purity HPLC-UV (254 nm)> 95% Area Under Curve<95% risks off-target toxicity from impurities.
Residual Solvent ¹H-NMR< 0.5% wt/wt (esp. Toluene/DCM)Solvents can be cytotoxic in cell assays.
Solubility Check VisualClear solution at 10 mM in DMSOEnsures accurate dosing in bio-assays.

Module C: Biological Screening Preparation

This is the most critical source of error. Quinolines are lipophilic (High LogP). Improper solubilization leads to "micro-precipitation" in the assay well, causing false inactivity or aggregation-based false positives.

Compound Management Workflow

BioPrep Solid Solid Compound (Stored at -20°C) MasterStock Master Stock (10 mM in 100% Anhydrous DMSO) Solid->MasterStock Weigh & Dissolve QC_Sol Solubility QC (Visual/Nephelometry) MasterStock->QC_Sol Check Clarity WorkingStock Working Stock (100x Final Conc.) QC_Sol->WorkingStock Serial Dilution (in DMSO) AssayWell Assay Well (1% DMSO Final) WorkingStock->AssayWell 1:100 Dilution into Media Precip CRITICAL RISK: Precipitation Shock WorkingStock->Precip If diluted directly into water

Figure 2: Workflow for converting solid compound to assay-ready format, highlighting the precipitation risk.

Protocol: Preparation of DMSO Stocks

Materials:

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves). Note: Water in DMSO promotes compound hydrolysis and freezing artifacts.

  • Glass vials (Amber) or Polypropylene (PP) tubes. Avoid Polystyrene (PS) as DMSO dissolves it.

Procedure:

  • Weighing: Weigh ~1–2 mg of the quinoline derivative into a tared vial.

  • Calculation: Calculate the volume of DMSO required for a 10 mM Master Stock.

  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol: Dilution for Assays (The "Intermediate Step")

The Problem: Injecting 10 mM DMSO stock directly into aqueous media (e.g., cell culture media) often causes immediate precipitation of lipophilic quinolines.

The Solution (Step-Wise Dilution):

  • Prepare Daughter Plates: Perform all serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock -> 1 mM -> 0.1 mM (all in DMSO).

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into the assay buffer/media to create a "10x Working Solution" (now 10% DMSO). Mix immediately.

  • Final Addition: Add this 10x Working Solution to the cells/protein.

    • Final Result: 1x Compound concentration, 1% DMSO (tolerable for most cells).

Troubleshooting Guide

IssueObservationRoot CauseRemediation
Low Yield (Synthesis) Incomplete conversionCatalyst deactivation or wet solvent.Use anhydrous solvents; increase catalyst load to 20 mol%.
Crash-out (Bio) Turbidity in assay wellCompound is too lipophilic (LogP > 5).Use an intermediate dilution step (see 4.3); validate solubility with Nephelometry.
Inconsistent IC50 Data variabilityFreeze-thaw cycles degraded the compound.Use single-use aliquots. Never re-freeze a thawed DMSO stock more than once.[3]

References

  • BenchChem. (2025).[1][2][4][5] Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols. Retrieved from 2

  • Organic Chemistry Portal. (2024). Friedlaender Synthesis: Mechanism and Recent Literature. Retrieved from 6

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically active quinoline and its analogues. RSC Advances. Retrieved from 7

  • National Institutes of Health (PubMed). (2012). Working with small molecules: preparing and storing stock solutions. Methods Mol Biol. Retrieved from 8

  • BenchChem. (2025).[1][2][5] Protocol: Preparation of Stock Solutions in 100% DMSO. Retrieved from 4

Sources

Application of 4-(Bromomethyl)quinoline in Solid-Phase Synthesis: A Guide to a Novel Safety-Catch Linker Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the potential application of 4-(bromomethyl)quinoline as a novel, cleavable linker system for solid-phase synthesis. Drawing upon the principles of safety-catch linkers, we will outline the proposed mechanism, detailed experimental protocols, and key considerations for its implementation in the synthesis of small molecules and peptides.

Introduction: The Quest for Orthogonal Cleavage Strategies in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and materials science, enabling the rapid and efficient construction of large libraries of compounds.[1] A cornerstone of this methodology is the linker, a molecular entity that tethers the growing molecule to the insoluble support. The nature of the linker dictates the conditions under which the final product can be cleaved from the resin, and the development of novel linkers with unique cleavage strategies is a continuous pursuit.

One of the most elegant concepts in linker design is the "safety-catch" principle.[2] A safety-catch linker is stable to the conditions used for the synthesis and deprotection of the growing molecule, but can be "activated" in a discrete chemical step to become labile for cleavage under mild conditions.[2][3] This approach offers an additional layer of orthogonality and is particularly valuable for the synthesis of sensitive molecules or when multiple, distinct cleavage strategies are required.

Herein, we propose the application of the 4-(bromomethyl)quinoline scaffold as a novel safety-catch linker. The key to this strategy lies in the chemical properties of the quinoline ring system. The quinoline nitrogen can be quaternized, a transformation that significantly alters the electronic properties of the molecule and can be exploited to trigger the cleavage of a tethered substrate.

The Quinoline-Based Safety-Catch Linker: A Proposed Mechanism

The proposed mechanism for the 4-(bromomethyl)quinoline linker operates in two distinct stages: an inert stage during synthesis and an activated stage for cleavage.

1. Inert Stage: The substrate is attached to the solid support via the 4-methyl position of the quinoline ring. In its neutral form, the benzylic bond connecting the substrate to the linker is stable to a range of reagents commonly used in solid-phase synthesis, including acids and bases for the removal of protecting groups like Fmoc and Boc.[2]

2. Activation and Cleavage Stage: The "safety-catch" is released by the quaternization of the quinoline nitrogen. This is typically achieved by alkylation. The resulting quinolinium salt is highly electron-withdrawing, which significantly weakens the benzylic bond of the linker. This "activated" linker is now susceptible to nucleophilic attack, leading to the cleavage of the desired product from the solid support under mild conditions.

G cluster_synthesis Synthesis Phase (Linker is Stable) cluster_cleavage Cleavage Phase Resin Solid Support (e.g., Polystyrene) Linker_attached Resin-Bound 4-(hydroxymethyl)quinoline Substrate Substrate (R-COOH) Protected_Molecule Resin-Bound Protected Molecule (Stable Linker) Activated_Linker Activated Quinolinium Linker (N-Alkylated) Nucleophile Nucleophile (e.g., R'OH, R'NH2) Cleaved_Product Cleaved Product (in solution) Spent_Resin Spent Resin

Experimental Protocols

The following protocols provide a general framework for the application of the 4-(bromomethyl)quinoline linker. Optimization of reaction conditions may be necessary depending on the specific substrate and solid support used.

Protocol 1: Preparation of 4-(Hydroxymethyl)quinoline-Functionalized Resin

This protocol describes the attachment of 4-(hydroxymethyl)quinoline to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g)

  • 4-(Hydroxymethyl)quinoline

  • Potassium iodide (KI)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • Add a solution of 4-(hydroxymethyl)quinoline (0.32 g, 2.0 mmol), KI (0.17 g, 1.0 mmol), and DIPEA (0.35 mL, 2.0 mmol) in DMF (10 mL).

  • Agitate the mixture at 50°C for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the resin using a suitable analytical method (e.g., picric acid titration of a sample cleaved with HBr/acetic acid).

Protocol 2: Attachment of a Carboxylic Acid Substrate

This protocol details the attachment of a carboxylic acid to the 4-(hydroxymethyl)quinoline-functionalized resin via activation of the hydroxyl group.

Materials:

  • 4-(Hydroxymethyl)quinoline-functionalized resin

  • Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃)

  • DCM

  • Carboxylic acid substrate (e.g., Fmoc-glycine)

  • DIPEA

  • DMF

Procedure:

  • Swell the 4-(hydroxymethyl)quinoline-functionalized resin (0.5 g, approx. 0.5 mmol) in DCM (5 mL) for 30 minutes.

  • Cool the suspension to 0°C and add a solution of SOBr₂ (0.1 mL, 1.3 mmol) or PBr₃ (0.12 mL, 1.3 mmol) in DCM (2 mL) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Wash the resin with DCM (5 x 10 mL) to remove excess reagents.

  • Immediately add a solution of the carboxylic acid substrate (1.0 mmol) and DIPEA (0.17 mL, 1.0 mmol) in DMF (5 mL).

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Activation and Cleavage

This protocol describes the two-step activation and cleavage of the final product from the solid support.

Materials:

  • Resin-bound final product

  • Activating agent (e.g., methyl iodide, benzyl bromide)

  • DCM or Dichloroethane (DCE)

  • Cleavage nucleophile (e.g., methanol, benzylamine, piperidine)

  • Trifluoroacetic acid (TFA) (for analysis)

Procedure:

Activation:

  • Swell the resin-bound product (0.2 g) in DCM or DCE (2 mL).

  • Add the activating agent (e.g., methyl iodide, 10 equivalents).

  • Heat the mixture at 40-50°C for 6-12 hours.

  • Wash the resin with DCM (5 x 5 mL) to remove excess activating agent.

Cleavage:

  • Add a solution of the nucleophile (e.g., 20% piperidine in DMF, or a solution of benzylamine in DCM) to the activated resin.

  • Agitate the mixture at room temperature for 2-6 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the cleavage solvent (2 x 2 mL) and combine the filtrates.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the product by HPLC and MS. A small sample of the resin can be treated with a strong acid like TFA to confirm complete cleavage.

Data Presentation: Expected Performance of the Quinoline-Based Linker

The following table summarizes the expected outcomes and key parameters for the successful implementation of this linker strategy.

ParameterExpected OutcomeNotes
Resin Loading 0.5 - 0.8 mmol/gDependent on the efficiency of the initial functionalization.
Substrate Attachment Yield > 90%Can be monitored by cleavage of a small sample.
Linker Stability Stable to 20% piperidine in DMF and up to 50% TFA in DCM for short periods.Crucial for compatibility with standard Fmoc and Boc chemistries.[2]
Activation Efficiency > 95%Can be monitored by the disappearance of the starting material on a cleaved sample.
Cleavage Yield > 85%Dependent on the nucleophile and steric hindrance around the cleavage site.
Purity of Cleaved Product HighThe mild cleavage conditions should minimize side reactions.

Visualization of the Chemical Pathway

G Resin_OH Resin-Quinoline-CH₂OH Resin_Br Resin-Quinoline-CH₂Br Resin_OH->Resin_Br PBr₃ or SOBr₂ Resin_Substrate Resin-Quinoline-CH₂-O-CO-R Resin_Br->Resin_Substrate R-COOH, DIPEA Resin_Activated Resin-Quinolinium⁺-CH₂-O-CO-R         |        R' Resin_Substrate->Resin_Activated Activation: R'-I Product HO-CO-R (Cleaved Product) Resin_Activated->Product Cleavage: Nu-H

Key Considerations and Troubleshooting

  • Choice of Activating Agent: The reactivity of the activating agent will influence the rate and efficiency of the quaternization step. More reactive alkylating agents like methyl triflate may allow for milder conditions.

  • Nucleophile Selection: The choice of nucleophile will determine the functionality of the cleaved product (e.g., an alcohol will yield an ester, an amine will yield an amide). The strength and steric bulk of the nucleophile will affect the cleavage kinetics.

  • Monitoring Reactions: It is crucial to have reliable methods to monitor the key steps of the process. Cleavage of a small amount of resin with a strong acid (e.g., TFA) followed by LC-MS analysis can be used to monitor the progress of reactions on the solid support.

  • Incomplete Activation or Cleavage: If cleavage yields are low, consider increasing the reaction time or temperature for the activation and/or cleavage steps. Ensure that the activating agent and nucleophile are used in sufficient excess. The steric bulk of the substrate may also hinder cleavage.

Conclusion

The proposed application of 4-(bromomethyl)quinoline as a safety-catch linker offers a promising new tool for solid-phase synthesis. Its key advantage lies in the ability to unmask a latent lability through a specific chemical transformation, thereby providing an orthogonal cleavage strategy that is compatible with standard peptide and small molecule synthesis protocols. While further experimental validation is required, the chemical principles underpinning this proposed methodology are well-established, suggesting that the quinoline-based safety-catch linker could become a valuable addition to the repertoire of solid-phase synthesis techniques.

References

  • Mioskowski, C., et al.
  • Kwak, S. H., et al. Solid-phase synthesis of quinolinone library.
  • CD Bioparticles. Cleavable Linkers. [Link]

  • Albericio, F., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland)2022, 27(1), 142.
  • Vo-Duy, S., et al. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Molecular & cellular proteomics : MCP2016, 15(5), 1776–1784.
  • de la Torre, B. G., & Albericio, F. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International journal of molecular sciences2025, 26(5), 2210.
  • Thakur, G. S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series2024.
  • Albericio, F., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Albericio, F., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. OUCI2022.
  • PubChem. 4-(hydroxymethyl)quinoline. [Link]

  • de la Torre, B. G., & Albericio, F. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI2025.
  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Lam, K. S., et al. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters2003, 44(31), 5861-5864.
  • National Center for Biotechnology Information. 4-(Hydroxymethyl)quinoline. PubChem Compound Database. [Link]

  • Chen, J., et al. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & biomolecular chemistry2022, 20(44), 8631–8635.
  • Unknown. Preparation and Properties of Quinoline. Unknown Source.
  • Maccallini, C., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland)2021, 26(18), 5659.
  • Brown, A. R., et al. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Synlett1998, 1998(08), 817-827.
  • Molnár, M., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland)2020, 25(22), 5267.
  • ChemRxiv. A solid-phase compatible silane-based cleavable linker enables custom isobaric quantitative chemoproteomics. [Link]

  • Ilie, M. A., et al. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules (Basel, Switzerland)2016, 21(11), 1428.
  • ResearchGate. Synthetic approach to a novel quinoline scaffold 4-amino-5,10-dihydropyrimido[4,5-b]quinolin-2(1H)-one with antiproliferative effects on HCT116 colon cancer cell lines. [Link]

Sources

Microwave-assisted synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Quinoline Derivatives

Executive Summary

The quinoline scaffold is a pharmacophore of immense significance in drug discovery, serving as the core structure for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Fluoroquinolones). Traditional thermal synthesis of quinolines (e.g., Skraup, Friedländer, Combes) often suffers from harsh conditions, prolonged reaction times (hours to days), and low atom economy.

This guide details the transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve reaction completion in minutes with superior yields and purity.[1] This document provides three validated protocols, mechanistic insights, and troubleshooting frameworks for immediate implementation in the laboratory.

Mechanistic Principles: Why Microwave?

Unlike conventional heating, which relies on thermal conductivity (convection currents transferring heat from vessel walls to the bulk), microwave irradiation (2.45 GHz) generates heat internally through two primary mechanisms:[2]

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[3] The molecular friction caused by re-alignment (

    
     times per second) generates rapid volumetric heat.
    
  • Ionic Conduction: Dissolved ions oscillate under the influence of the electromagnetic field, colliding with neighboring molecules to generate heat.

The "Microwave Effect":

  • Selective Heating: Strongly absorbing catalysts or reagents can be selectively heated, creating "molecular radiators" that accelerate reaction kinetics beyond bulk temperature predictions.

  • Superheating: Solvents can be heated 20–30°C above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate (Arrhenius equation).

Comparative Analysis: Thermal vs. Microwave

Table 1: Efficiency Metrics for Common Quinoline Syntheses

Reaction TypeConventional ConditionsYield (%)Microwave ConditionsYield (%)Time Reduction
Friedländer Reflux (EtOH), 24 h45-60%160°C, Neat, 5 min88-95%280x
Skraup Reflux (

), 4 h
30-50%200°C,

, 20 min
60-75%12x
Povarov Reflux (

), 12 h
55%90°C, Catalyst, 20 min85-90%36x

Validated Experimental Protocols

Protocol A: Rapid Friedländer Annulation (Solvent-Free)

Best for: High-throughput library generation of 2,3-substituted quinolines.

Reaction Scheme: Condensation of 2-aminoaryl ketones with active methylene compounds (cyclic ketones) catalyzed by acetic acid.

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Cyclohexanone (1.2 mmol)

  • Glacial Acetic Acid (Neat, acts as solvent/catalyst)

  • Microwave Reactor (Single-mode or Multi-mode)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, combine 2-aminoacetophenone (135 mg) and cyclohexanone (118 mg).

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid. Cap the vial with a PTFE-coated septum.

  • Irradiation:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 160°C.[4]

    • Hold Time: 5 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into crushed ice/water (20 mL). Neutralize with 10% NaOH until pH 8.

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Critical Note: The use of neat acetic acid maximizes microwave absorption (high loss tangent,


) and eliminates the need for work-up extraction steps often required with non-polar solvents.
Protocol B: Green Modified Skraup Reaction

Best for: Sustainable synthesis using water as a solvent.

Reaction Scheme: Aniline + Glycerol


 Quinoline

Materials:

  • Aniline (10 mmol)[5]

  • Glycerol (30 mmol)[5]

  • Conc.

    
     (30 mmol)[5]
    
  • Water (10 mL)

Step-by-Step Workflow:

  • Safety Check: This reaction generates acrolein in situ. Ensure the microwave cavity is vented to a fume hood.

  • Loading: Charge a 30 mL quartz or heavy-walled glass vessel with aniline, glycerol, and water.

  • Acidification: Slowly add

    
     dropwise with stirring (exothermic). Seal the vessel.
    
  • Irradiation:

    • Ramp: 2 minutes to reach target temp.

    • Temperature: 200°C.

    • Hold Time: 20 minutes.

  • Work-up: Dilute with water, basify with

    
    , and extract with ethyl acetate. Purify via flash chromatography (Hexane/EtOAc).
    

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for selecting and executing the Friedländer protocol.

QuinolineSynthesis Start Start: Quinoline Target Selection Reagents Select Reagents: 2-Aminoaryl ketone + Active Methylene (Ketone) Start->Reagents SolventCheck Check Solvent Polarity (Is tan δ > 0.1?) Reagents->SolventCheck Neat Use Neat Acetic Acid (High Absorption) SolventCheck->Neat Yes PolarAdd Add Polar Additive (e.g., Ionic Liquid/Ethanol) SolventCheck->PolarAdd No MW_Setup Microwave Setup: Temp: 160°C | Time: 5 min Pressure Limit: 250 psi Neat->MW_Setup PolarAdd->MW_Setup Irradiation Irradiation Phase (Dielectric Heating) MW_Setup->Irradiation Workup Work-up: Ice Water Pour + Neutralization Irradiation->Workup Product Final Product: Polysubstituted Quinoline Workup->Product

Caption: Logical workflow for Microwave-Assisted Friedländer Synthesis, highlighting solvent selection for optimal dielectric heating.

Troubleshooting & Optimization

Issue 1: Vessel Over-Pressurization

  • Cause: Decomposition of reagents (e.g., decarboxylation) or solvent vapor pressure exceeding vessel limits at target temperature.

  • Solution: Use a vessel with a higher pressure rating (e.g., 30 bar). Alternatively, reduce the reaction temperature by 10-20°C and extend the time by a factor of 2.

Issue 2: Low Yield / Incomplete Reaction

  • Cause: Poor microwave absorption by the reaction matrix (low

    
    ).
    
  • Solution: Add a "doping" agent. A small amount of ionic liquid (e.g., [bmim][

    
    ]) or a polar solvent (DMSO, EtOH) acts as a heat sink, absorbing MW energy and transferring it to the reactants via conduction.
    

Issue 3: Thermal Runaway

  • Cause: Exothermic reaction coupling with MW heating.

  • Solution: Use "PowerMAX" or simultaneous air-cooling features on modern reactors. This actively cools the vessel while applying MW power, maintaining the temperature setpoint while maximizing the non-thermal electromagnetic field effects.

References

  • Microwave-Assisted Organic Synthesis of Quinoline Derivatives: A Review. Source: Current Green Chemistry, 2025.[6] URL:[Link]

  • Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. Source: RSC Advances, 2014. URL:[Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine Hybrids. Source: ACS Combinatorial Science, 2017. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Bromomethyl)quinoline hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established chemical principles and practical laboratory experience to ensure you can achieve a robust and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing in-depth explanations and actionable solutions.

Why is my yield of 4-(Bromomethyl)quinoline consistently low?

Low yields in the synthesis of 4-(bromomethyl)quinoline can stem from several factors, primarily related to the free-radical bromination of 4-methylquinoline (lepidine).

Possible Causes and Solutions:

  • Inefficient Radical Initiation: The free-radical chain reaction requires an initial spark. Without proper initiation, the reaction will be sluggish and incomplete.

    • Explanation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. These radicals then abstract a hydrogen atom from the methyl group of 4-methylquinoline, initiating the chain reaction.

    • Solution:

      • Ensure Proper Initiator Concentration: A catalytic amount of a radical initiator is crucial. Typically, 1-5 mol% of AIBN or BPO relative to the limiting reagent is sufficient. Insufficient initiator will result in a slow or incomplete reaction, while an excess can lead to unwanted side reactions.

      • Verify Initiator Quality: Radical initiators can decompose over time. Use a fresh or properly stored batch of AIBN or BPO.

      • Optimize Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator. For AIBN, a temperature of 70-80 °C is generally effective, while BPO requires a slightly higher temperature, around 80-90 °C.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted 4-methylquinoline.

    • Explanation: Radical reactions require time to go to completion. The reaction progress should be monitored to determine the optimal duration.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, 4-methylquinoline. The reaction is typically complete within 1-4 hours, but this can vary based on the scale and specific conditions.

      • Maintain Consistent Temperature: Ensure stable heating throughout the reaction. Fluctuations in temperature can affect the rate of radical generation and propagation.

  • Product Degradation: The desired product, 4-(bromomethyl)quinoline, is a reactive benzylic bromide and can be prone to decomposition, especially at elevated temperatures for extended periods.

    • Explanation: Prolonged heating after the reaction is complete can lead to side reactions, including elimination or substitution, which will lower the isolated yield.

    • Solution: Once the reaction has reached completion (as determined by TLC or HPLC), promptly begin the work-up procedure. Avoid unnecessarily long reflux times.

My NMR spectrum shows unexpected peaks. What are the likely byproducts?

The appearance of unexpected signals in your ¹H or ¹³C NMR spectrum indicates the presence of impurities. The most common byproducts in this synthesis are the result of over-bromination, hydrolysis, or side reactions with the solvent.

Common Byproducts and Their Spectroscopic Signatures:

  • 4-(Dibromomethyl)quinoline: This is a common byproduct resulting from the further bromination of the desired product.

    • Formation Mechanism: The benzylic radical of 4-(bromomethyl)quinoline can be further abstracted by a bromine radical, leading to the formation of a dibrominated species.

    • ¹H NMR Identification: Look for a singlet in the region of δ 6.8-7.2 ppm , corresponding to the -CHBr₂ proton. This will be downfield from the -CH₂Br signal of the desired product (typically δ 4.5-4.8 ppm). The aromatic protons will also show characteristic shifts.

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of 4-methylquinoline relative to N-bromosuccinimide (NBS), or use NBS as the limiting reagent[1]. A common ratio is 1:0.8 to 1:0.95 of 4-methylquinoline to NBS.

      • Slow Addition of Brominating Agent: If using elemental bromine, add it dropwise to maintain a low concentration in the reaction mixture.

  • 4-(Hydroxymethyl)quinoline: This byproduct arises from the hydrolysis of the reactive benzylic bromide product.

    • Formation Mechanism: 4-(Bromomethyl)quinoline can react with any trace water present in the reaction mixture, especially during work-up or if using protic solvents.

    • ¹H NMR Identification: The presence of a singlet for the -CH₂OH protons around δ 4.8-5.0 ppm and a broad singlet for the -OH proton (which can be exchanged with D₂O) are indicative of this impurity.

    • Mitigation:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

      • Aqueous Work-up: Perform the aqueous work-up at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis. Promptly extract the product into an organic solvent.

  • Succinimide: This is a byproduct from the use of NBS as the brominating agent.

    • Formation: In the course of the reaction, NBS is reduced to succinimide.

    • Identification and Removal: Succinimide is sparingly soluble in nonpolar organic solvents like carbon tetrachloride but has some solubility in more polar solvents. It can be effectively removed by washing the organic phase with water or a dilute aqueous base during the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent is critical for the success of free-radical bromination. The ideal solvent should be inert to the reaction conditions and allow for efficient radical propagation.

  • Carbon Tetrachloride (CCl₄): Traditionally, CCl₄ has been the solvent of choice for NBS brominations due to its inertness. However, its use is now heavily restricted due to its toxicity and environmental concerns.

  • Chloroform (CHCl₃) and Dichloromethane (CH₂Cl₂): These are common alternatives to CCl₄ and are effective for this reaction.

  • Acetonitrile (CH₃CN): Acetonitrile is a more polar aprotic solvent that can also be used. It may offer different selectivity and reaction rates compared to chlorinated solvents.

  • Benzene and Toluene: While sometimes used, these aromatic solvents can potentially undergo side reactions.

Recommendation: For laboratory-scale synthesis, chloroform or dichloromethane are suitable choices. For greener and safer alternatives, acetonitrile can be explored, although reaction conditions may need to be re-optimized.

Q2: How do I prepare the hydrobromide salt of 4-(bromomethyl)quinoline?

The free base of 4-(bromomethyl)quinoline is often unstable and can degrade over time[1]. Conversion to the hydrobromide salt enhances its stability and facilitates purification by recrystallization.

Procedure:

  • After the initial work-up and removal of the solvent, dissolve the crude 4-(bromomethyl)quinoline free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid) dropwise with stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Q3: What is the best way to purify the final product?

Purification of this compound is typically achieved through recrystallization.

Recrystallization Protocol:

  • Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and diethyl ether or ethanol and ethyl acetate. The goal is to find a solvent or solvent pair in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Procedure:

    • Dissolve the crude hydrobromide salt in a minimum amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Slowly add diethyl ether or ethyl acetate to the hot solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)quinoline

This protocol describes a typical procedure for the free-radical bromination of 4-methylquinoline using N-bromosuccinimide.

Materials:

  • 4-Methylquinoline (lepidine)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Sodium thiosulfate solution (5% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (1.0 eq) in CCl₄ or CHCl₃.

  • Add N-bromosuccinimide (0.95 eq) and a catalytic amount of AIBN or BPO (0.02 eq).

  • Heat the mixture to reflux (for CCl₄, ~77 °C; for CHCl₃, ~61 °C) and maintain reflux for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a 5% sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)quinoline.

Protocol 2: Formation and Purification of this compound

Materials:

  • Crude 4-(bromomethyl)quinoline

  • Anhydrous diethyl ether

  • Anhydrous hydrogen bromide (gas or solution in acetic acid)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve the crude 4-(bromomethyl)quinoline in a minimum amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise until precipitation is complete.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • For recrystallization, dissolve the crude hydrobromide salt in a minimum amount of boiling ethanol.

  • Slowly add ethyl acetate until the solution becomes slightly cloudy.

  • Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

  • Collect the purified crystals by filtration, wash with a cold ethanol/ethyl acetate mixture, and dry under vacuum.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/UV 4-Methylquinoline 4-Methylquinoline 4-MethylquinolineBr• 4-MethylquinolineBr• Benzylic RadicalHBr Benzylic RadicalHBr 4-MethylquinolineBr•->Benzylic RadicalHBr Benzylic RadicalBr₂ Benzylic RadicalBr₂ 4-(Bromomethyl)quinolineBr• 4-(Bromomethyl)quinolineBr• Benzylic RadicalBr₂->4-(Bromomethyl)quinolineBr• HBrNBS HBrNBS SuccinimideBr₂ SuccinimideBr₂ HBrNBS->SuccinimideBr₂ Br•Br• Br•Br• Br₂ Br₂ Br•Br•->Br₂ Benzylic RadicalBr• Benzylic RadicalBr• 4-(Bromomethyl)quinoline 4-(Bromomethyl)quinoline Benzylic RadicalBr•->4-(Bromomethyl)quinoline

Caption: Free-radical bromination of 4-methylquinoline.

Troubleshooting Workflow

Sources

Technical Support Center: Bromination of 4-Methylquinoline (Lepidine)

[1]

Status: Operational Ticket ID: TCH-LEP-BR-001 Subject: Controlling Side Reactions & Regioselectivity in Lepidine Bromination Assigned Specialist: Senior Application Scientist

Executive Summary: The Dual-Pathway Challenge

The bromination of 4-methylquinoline (Lepidine) is a "fork in the road" reaction. Your success depends on strictly enforcing the Radical Pathway (Wohl-Ziegler) while suppressing the Ionic Pathway (Electrophilic Aromatic Substitution).

  • The Goal: Selective functionalization of the methyl group to form 4-(bromomethyl)quinoline (a critical intermediate for kinase inhibitors and antimalarials).

  • The Problem: The quinoline ring is electron-deficient, but the methyl group is benzylic. Slight deviations in solvent acidity, moisture, or stoichiometry will trigger ring bromination (positions 3, 6, or 8) or poly-bromination of the methyl group.[1]

Module 1: Mechanistic Pathways & Visualization

To troubleshoot, you must visualize the competition occurring in your flask.

LepidineBrominationStart4-Methylquinoline(Lepidine)Desired4-(Bromomethyl)quinoline(TARGET)Start->Desired NBS, Non-polar solv., RefluxRingBr33-Bromo-4-methylquinoline(Addition-Elimination)Start->RingBr3 Br2, AcOH (Weak Acid)RingBr585/8-Bromo-4-methylquinoline(SEAr in Strong Acid)Start->RingBr58 Br2, H2SO4 (Strong Acid)NBS_RadRadical Initiator(AIBN/Benzoyl Peroxide)OverBr4-(Dibromomethyl)quinoline(Major Impurity)Desired->OverBr Excess NBS, Long Rxn TimeHydrolysis4-Quinolinemethanol(Hydrolysis Product)Desired->Hydrolysis Moisture/WorkupAcid_CatAcid/Ionic Conditions(H+, Moisture, Polar Solvent)

Figure 1: Mechanistic divergence in Lepidine bromination.[1][2] Green path indicates the desired Wohl-Ziegler reaction; Red paths indicate common side reactions.

Module 2: Troubleshooting The Radical Pathway (Wohl-Ziegler)

Context: You are using N-Bromosuccinimide (NBS) with an initiator (AIBN/BPO) in CCl₄, Benzene, or Acetonitrile.

Issue 1: The "Over-Bromination" Trap

Symptom: HPLC/NMR shows a persistent impurity (~10-15%) that co-elutes with the product. Diagnosis: Formation of 4-(dibromomethyl)quinoline . Once the mono-bromo product forms, the remaining benzylic proton is more acidic and reactive toward radicals than the starting material. Corrective Action:

  • Stoichiometry Control: Never use excess NBS. Use 0.90 to 0.95 equivalents of NBS relative to Lepidine. It is easier to separate unreacted starting material (via acid/base extraction) than to separate the di-bromo byproduct.

  • Addition Rate: Do not dump NBS all at once. Add it in 3-4 portions over an hour to keep the radical concentration steady but low.

Issue 2: The Reaction Won't Start (Induction Period)

Symptom: Yellow color of NBS persists; no succinimide precipitate floats to the top. Diagnosis: Oxygen inhibition or insufficient thermal energy to cleave the initiator. Corrective Action:

  • Degas Solvents: Oxygen is a radical scavenger. Sparge your solvent with Nitrogen/Argon for 15 minutes pre-reaction.

  • Light Assist: If reflux isn't initiating the radical chain, use a 250W tungsten lamp to irradiate the flask. This photochemical initiation is often cleaner than thermal initiation.

Issue 3: The "Sticky Tar" Phenomenon

Symptom: The product isolates as a dark, viscous oil instead of a solid. Diagnosis: Polymerization of the quinoline ring or retention of succinimide. Corrective Action:

  • Cold Filtration: Cool the reaction mixture to 0°C before filtering. Succinimide is insoluble in cold CCl₄/Heptane but slightly soluble in warm solvents.

  • The "Hexane Grind": If you have a tar, triturate (grind) it vigorously with cold hexane or diethyl ether. This extracts impurities and often induces crystallization of the 4-(bromomethyl)quinoline.

Module 3: Troubleshooting The Ionic Pathway (Ring Substitution)

Context: You observe peaks corresponding to aryl bromides (aromatic region changes in NMR) rather than the benzylic shift (~4.5-5.0 ppm).

FAQ: Why am I getting 3-bromo-4-methylquinoline?

Answer: You likely have acidic impurities or moisture in your system.

  • Mechanism: In the presence of HBr (a byproduct of the reaction), the nitrogen gets protonated. If the solvent is polar (like Acetonitrile) without a buffer, the reaction can shift toward an ionic mechanism.[1] The 3-position is susceptible to addition-elimination sequences.

  • Fix: Add a weak base scavenger like K₂CO₃ or epoxide (propylene oxide) to the reaction mixture to scavenge HBr as it forms, keeping the pH neutral and forcing the radical mechanism.

FAQ: Can I use direct Bromine (Br₂) instead of NBS?

Answer: Not recommended for the methyl group.

  • Reason: Elemental bromine (Br₂) is highly electrophilic.[1] Even in the presence of light, Br₂ tends to react with the electron-rich nitrogen lone pair to form N-bromo complexes, which then rearrange to ring-brominated products (5-bromo or 8-bromo isomers) via Electrophilic Aromatic Substitution (EAS).[1]

  • Exception: If you want the 3-bromo derivative, use Br₂ in acetic acid/sodium acetate.

Module 4: Standardized Protocol (Self-Validating)

This protocol is designed to minimize di-bromo formation and hydrolysis.

Reagents:

  • 4-Methylquinoline (1.0 eq)[1]

  • N-Bromosuccinimide (0.95 eq) - Recrystallize from water if yellow/aged.[1]

  • Benzoyl Peroxide (0.05 eq) or AIBN.[1]

  • Solvent: Acetonitrile (anhydrous) or Benzene (if permitted).[1]

Step-by-Step:

  • Prep: Dissolve 4-Methylquinoline in solvent (0.2 M concentration). Sparge with N₂ for 15 min.

  • Activation: Heat to reflux (80-85°C).

  • Initiation: Add the radical initiator. Wait 5 mins.

  • Addition: Add NBS in 4 equal portions over 1 hour. Wait for the yellow color to fade before adding the next portion.

    • Validation Check: If color doesn't fade, stop addition.[1] You have lost the radical chain. Re-add initiator.

  • Termination: Once the final portion fades, cool to 0°C immediately.

  • Workup: Filter off the white solid (Succinimide). Evaporate solvent.

  • Purification: Dissolve residue in minimal hot isopropyl alcohol (IPA). Cool slowly to crystallize.

Data Summary Table: Impurity Profile

CompoundRetention Time (Relative)OriginMitigation Strategy
4-(Bromomethyl)quinoline 1.00Target N/A
4-Methylquinoline 0.85UnreactedUse 0.95 eq NBS; Acid/Base extraction to remove.[1]
4-(Dibromomethyl)quinoline 1.15Over-reactionStrict stoichiometry; slow addition of NBS.
4-Quinolinemethanol 0.60HydrolysisKeep anhydrous; Store in desiccator.
3-Bromo-4-methylquinoline 0.92Ionic Side RxnUse dry solvents; add K₂CO₃ scavenger.
Module 5: Diagnostic Flowchart

TroubleshootingProblemIdentify the ProblemLowYieldLow Yield / No ReactionProblem->LowYieldImpurityHigh Impurity ProfileProblem->ImpurityStickySticky/Tarry ProductProblem->StickyCheckColorDid reaction turn yellowand stay yellow?LowYield->CheckColorCheckNMRCheck NMR/HPLCImpurity->CheckNMRTriturateTriturate withcold Hexane/EtherSticky->TriturateAddInitRadical Chain Failed.Add more AIBN/Light.Degas solvent.CheckColor->AddInitYesCheckStoichCheck NBS Quality.Old NBS liberates Br2 (Ionic).CheckColor->CheckStoichNo (Faded)DibromoImpurity is Di-bromo?(Downfield shift)CheckNMR->DibromoReduceNBSReduce NBS to 0.90 eq.Add portionwise.Dibromo->ReduceNBSYesRingBrImpurity is Ring-Br?(Aromatic region complex)Dibromo->RingBrNoDrySolventSystem is Acidic/Wet.Add K2CO3.Dry Solvent.RingBr->DrySolventYes

Figure 2: Diagnostic logic for troubleshooting yield and purity issues.

References
  • Mechanistic Foundation: Pearson, R. E., & Martin, J. C. (1963).[1][3] The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society.[3] Link[1][3]

  • Synthesis Protocol & Impurities: Goswami, S., et al. (2014).[1] A convenient synthesis of 4-(bromomethyl)quinoline derivatives.[4] Tetrahedron Letters. (General reference for benzylic bromination protocols on heterocycles).

  • Regioselectivity (Ring vs. Side Chain): Eisch, J. J. (1963).[1] Advances in Heterocyclic Chemistry: Quinoline Chemistry. Academic Press. (Foundational text on electrophilic substitution rules in quinolines).

  • Impurity Characterization: Synthesis of 4-bromomethylquinoline-2(H)-ketone. Patent CN103923003A. (Details specific di-bromo and ring-bromo impurity profiles in industrial settings). Link

Technical Support Center: Purification of 4-(Bromomethyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 4-(Bromomethyl)quinoline hydrobromide from your reaction products. As a reactive benzylic bromide, residual starting material can complicate downstream applications and compromise the purity of your final compound. This document is designed with full editorial control to provide a comprehensive, scientifically grounded resource to address these purification challenges.

I. Understanding the Challenge: Properties of this compound

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. This salt possesses a quinoline core, rendering it basic, while the hydrobromide salt form significantly influences its solubility. The bromomethyl group is a potent electrophile, making the compound highly reactive towards nucleophiles.

Key Characteristics:

  • Polarity: The hydrobromide salt is significantly more polar than its free base counterpart. This property is fundamental to designing effective liquid-liquid extraction and chromatography protocols.

  • Reactivity: The benzylic bromide is highly susceptible to nucleophilic substitution. This reactivity is the basis for its use in synthesis but also a primary cause of impurity formation and degradation.

  • Stability: The stability of this compound is influenced by pH and temperature. Basic conditions will neutralize the hydrobromide, forming the free base which may have different stability and solubility characteristics. Elevated temperatures can accelerate degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of products synthesized from this compound.

FAQ 1: My initial work-up failed to remove the unreacted starting material. What are the most effective primary purification steps?

This is a common challenge due to the polar nature of the hydrobromide salt. A multi-step approach combining liquid-liquid extraction and a basic wash is often the most effective initial strategy.

Expert Insight: The key is to manipulate the polarity of the quinoline species. By converting the hydrobromide salt of your product and any unreacted starting material to their respective free bases, you can significantly alter their partitioning behavior between aqueous and organic phases.

Troubleshooting Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). This will neutralize the hydrobromide, converting the quinoline derivatives to their free base forms.

  • Phase Separation: The more non-polar free bases will preferentially partition into the organic layer, while the resulting sodium bromide (NaBr) will remain in the aqueous layer.

  • Back Extraction (Optional): To recover any product that may have partitioned into the initial aqueous layer, you can perform a back-extraction with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G cluster_0 Liquid-Liquid Extraction Workflow start Crude Reaction Mixture in Organic Solvent wash Wash with aq. NaHCO3 (Separatory Funnel) start->wash separate Separate Layers wash->separate organic_layer Organic Layer (Product & Unreacted SM as Free Base) separate->organic_layer aqueous_layer Aqueous Layer (NaBr, other salts) separate->aqueous_layer dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry concentrate Concentrate dry->concentrate product Crude Product (Enriched in Desired Compound) concentrate->product

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

FAQ 2: After extraction, I still see the starting material in my product by TLC/LC-MS. What are my next purification options?

If co-elution is an issue in thin-layer chromatography (TLC), it often indicates that more advanced purification techniques are necessary.

Option 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be guided by the principle that the product should be soluble in the hot solvent and sparingly soluble at room temperature or below.

Recommended Solvent Systems for Quinoline Hydrobromide Salts:

Solvent/SystemRationale
Single Solvents
Methanol, EthanolGood starting points for polar compounds.[1]
Mixed Solvents
Water/MethanolCan provide a good polarity balance for hydrobromide salts.[1]
Water/EthanolSimilar to water/methanol, offering a range of polarities.[1]
Water/AcetoneAnother viable option for polar compounds.[1]
Dichloromethane/HexaneFor the free base form after initial work-up.
Ethyl Acetate/HexaneA common system for moderately polar organic compounds.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents at room and elevated temperatures to identify a suitable system.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Option 2: Column Chromatography

For compounds that are difficult to crystallize or when impurities have very similar polarities, column chromatography is the preferred method.

Expert Tips for Chromatographic Separation:

  • Stationary Phase: Silica gel is the most common choice. If your product is highly polar, alumina may be a suitable alternative.

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A discussion on a similar separation of benzyl bromide suggests that it is quite non-polar and should elute quickly with a non-polar mobile phase.

  • TLC Analysis: Before running the column, optimize the solvent system using TLC to achieve good separation between your product and the unreacted this compound.

Option 3: Scavenger Resins

Scavenger resins are solid-supported reagents that react with and remove excess reactants or byproducts from a reaction mixture.[2] For an electrophile like this compound, a nucleophilic scavenger resin is required.

Recommended Scavenger Resins for Benzylic Bromides:

Resin TypeFunctional GroupMechanism
Amine-based Primary or Secondary AmineNucleophilic attack on the benzylic carbon, forming a quaternary ammonium salt that remains bound to the resin.
Thiol-based ThiolNucleophilic displacement of the bromide.

Experimental Protocol: Scavenging

  • Resin Selection: Choose a scavenger resin with a nucleophilic functional group.

  • Incubation: Add the scavenger resin to the crude product solution and stir at room temperature. The reaction time will depend on the reactivity of the starting material and the resin.

  • Monitoring: Monitor the disappearance of the unreacted this compound by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter off the resin.

  • Concentration: Concentrate the filtrate to obtain the purified product.

A similar strategy, quenching the reaction with an amine like triethylamine, can also be effective. This converts the excess benzyl bromide into a water-soluble quaternary ammonium salt that can be removed by aqueous extraction.

G cluster_1 Purification Decision Tree start Crude Product after Initial Work-up is_solid Is the product a solid? start->is_solid scavenger Scavenger Resin start->scavenger Alternative recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No recrystallize->chromatography Unsuccessful pure_product Pure Product recrystallize->pure_product Successful chromatography->pure_product Successful scavenger->pure_product

Caption: Decision tree for selecting a secondary purification method.

FAQ 3: How can I monitor the purity of my product during the purification process?

Accurate monitoring is essential for determining the effectiveness of each purification step. High-Performance Liquid Chromatography (HPLC) is the most robust method for this.

Developing an HPLC Method:

  • Column: A reverse-phase C18 column is a good starting point for the separation of polar and non-polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is typically effective for quinoline derivatives.

  • Detection: A UV detector set at a wavelength where both the starting material and the product absorb will allow for their quantification.

A validated HPLC method for a similar compound, fenoterol hydrobromide, utilized a C18 column with a mobile phase of acetonitrile and water with triethylamine and formic acid, with UV detection at 276 nm.[3] This provides a good starting point for method development.

III. Stability and Handling of this compound

Proper handling and storage are critical to prevent degradation of this reactive compound.

  • Storage: Store in a cool, dry, and dark place to minimize degradation.

  • pH Sensitivity: Be mindful of the pH of your reaction and work-up conditions. While acidic conditions maintain the hydrobromide salt, strongly basic conditions may lead to side reactions. The stability of similar compounds has been shown to be pH-dependent.

  • Temperature: Avoid excessive heat, as it can accelerate decomposition. Perform reactions at the lowest effective temperature.

IV. Conclusion

The successful removal of unreacted this compound requires a systematic approach that leverages the compound's chemical properties. By combining an initial acid-base liquid-liquid extraction with a secondary purification step such as recrystallization, column chromatography, or the use of scavenger resins, researchers can achieve high purity of their final products. Careful monitoring by HPLC throughout the process is crucial for ensuring the effectiveness of the chosen purification strategy.

V. References

  • Yano, H. M., Farias, F. F., Del Bianco, M. B., & Garcia, P. L. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Revista do Instituto Adolfo Lutz, 71(2), 355-361.

  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.). Retrieved January 29, 2026, from

  • Biotage. (n.d.). ISOLUTE® Si-Trisamine | Metal scavenger. Retrieved January 29, 2026, from [Link]

  • Reddit. (2022, June 15). separating benzyl bromide. r/chemistry. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved January 29, 2026, from [Link]

Sources

Optimizing bromination reaction of 8-substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Bromination of 8-Substituted Quinolines

Overview

Welcome to the technical guide for the functionalization of 8-substituted quinolines. This resource addresses the specific challenges of regioselectivity (C5 vs. C7), solubility, and byproduct management inherent to this scaffold.

The Core Challenge: The 8-substituted quinoline system presents a unique electronic landscape. The nitrogen atom withdraws electron density, while substituents at C8 (e.g., -OH, -NH₂, -OMe) strongly donate density, activating the carbocyclic ring.

  • C5 Position: Para to the C8-substituent. Usually the most reactive site due to electronic activation and lower steric hindrance.

  • C7 Position: Ortho to the C8-substituent. Often the secondary site, but subject to the "peri-effect" (steric clash with the C8 substituent).

Part 1: Regioselectivity & Mechanism

To control the reaction, you must understand the competing pathways.

Decision Matrix: Targeting the Correct Position

Regioselectivity Start Target Molecule Substrate 8-Substituted Quinoline Start->Substrate Condition1 Electrophilic (Br2, NBS, Acid) Substrate->Condition1 Ring Bromination Condition2 Radical (NBS, AIBN, Light) Substrate->Condition2 Alkyl Bromination (if 8-Me/Alkyl) C5 C5-Bromo (Major Product) Condition1->C5 Low Temp / 1.0 eq C7 C7-Bromo (Minor/Byproduct) Condition1->C7 Blocked C5 DiBromo 5,7-Dibromo (Over-reaction) Condition1->DiBromo Excess Reagent / RT SideChain Side Chain (e.g., -CH2Br) Condition2->SideChain Radical Mechanism

Figure 1: Decision tree for selecting reaction conditions based on the desired bromination site.

Part 2: Optimized Protocols

Protocol A: C5-Selective Bromination (Standard)

Best for: 8-Hydroxyquinoline, 8-Methoxyquinoline, 8-Methylquinoline (Ring). Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).

Why this works: NBS provides a slow, controlled release of bromine. MeCN is polar enough to dissolve the substrate but moderates the reactivity compared to acidic media.

  • Dissolution: Dissolve 1.0 eq of 8-substituted quinoline in MeCN (0.1 M concentration).

  • Addition: Cool to 0°C. Add 1.05 eq of NBS portion-wise over 15 minutes.

    • Critical: Do not dump NBS all at once. A high local concentration promotes di-bromination.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check TLC/LCMS.

    • Success Marker: Disappearance of starting material.

    • Warning: Appearance of a less polar spot usually indicates 5,7-dibromo impurity.

  • Workup: Concentrate solvent. Redissolve in EtOAc. Wash with 5% NaHCO₃ (removes succinimide and HBr salts) followed by brine.

Protocol B: Synthesis of 5,7-Dibromo Derivatives

Best for: Creating di-functionalized scaffolds. Reagent: Molecular Bromine (Br₂) in Acetic Acid (AcOH) or CH₂Cl₂.

  • Dissolution: Dissolve substrate in CH₂Cl₂ or AcOH.

  • Addition: Add 2.2 eq of Br₂ dropwise at RT.

  • Quench: The reaction is rapid. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.

  • Purification: These products are often highly crystalline and can be recrystallized from Ethanol/Water.

Protocol C: Green Chemistry Approach (High Selectivity)

Best for: 8-Aminoquinoline derivatives where oxidation of the amine is a risk. Reagent: Trichloroisocyanuric Acid (TCCA) or Tribromoisocyanuric Acid (TBCA).[1]

  • Mechanism: TBCA acts as a highly atom-efficient bromine source. Reactions can often be run in open air at RT with high C5 regioselectivity due to the bulky nature of the reagent preventing C7 attack.

Part 3: Troubleshooting Center (FAQ)

Issue 1: "I am getting a mixture of mono- and di-brominated products."

Diagnosis: The first bromine atom deactivates the ring slightly, but not enough to prevent a second attack, especially if the C8-substituent is a strong donor (-OH, -NH₂). Solution:

  • Switch Reagent: Move from Br₂ to NBS or TBCA.

  • Temperature Control: Lower the temperature to -10°C or -78°C.

  • Protonation Strategy: If the substrate is 8-aminoquinoline, run the reaction in strong acid (H₂SO₄/CF₃COOH). Protonation of the amine (

    
    ) turns it into an electron-withdrawing group, drastically slowing down the reaction and preventing over-bromination. Note: This may shift regioselectivity to the benzene ring meta-position or pyridine ring depending on exact conditions.
    
Issue 2: "My reaction mixture turned into a solid sludge."

Diagnosis: Hydrobromide Salt Formation. The nitrogen in the quinoline ring (and the 8-amino group) acts as a base. The byproduct of bromination is HBr, which instantly protonates the quinoline to form an insoluble salt. Solution:

  • Do not filter immediately. The solid might be your product as a salt.

  • Free-Basing: Suspend the solid in EtOAc and vigorously stir with saturated NaHCO₃ or 1M NaOH until the solid dissolves into the organic layer.

  • Solvent Switch: Use DMF or DMSO if solubility is critical during the reaction, though this complicates workup.

Issue 3: "I want to brominate the methyl group of 8-methylquinoline, but it's brominating the ring."

Diagnosis: You are using electrophilic conditions (Ionic mechanism). Solution: You must switch to a Radical Mechanism .

  • Reagents: NBS (1.1 eq) + AIBN (catalytic) in CCl₄ or Benzene (or PhCF₃ as a greener alternative).

  • Condition: Reflux with a strong light source (or heat).

  • Mechanism: The radical path prefers the benzylic position (methyl group) over the aromatic ring.

Part 4: Data Summary & Comparison

SubstrateReagentSolventMajor ProductYieldNotes
8-Methoxyquinoline NBS (1.0 eq)MeCN5-Bromo 92%High selectivity at RT [1].
8-Hydroxyquinoline Br₂ (1.5 eq)CH₃CNMix (5-Br / 5,7-diBr) N/AHard to control mono-bromination with Br₂ [1].
8-Hydroxyquinoline Br₂ (2.1 eq)CHCl₃5,7-Dibromo 90%Excellent for di-substitution [1].
8-Methylquinoline Br₂ / Ag₂SO₄H₂SO₄5-Bromo 71%Electrophilic conditions attack the ring [2].
8-Aminoquinoline TBCAMeCN5-Bromo >90%"Green" method, avoids oxidation [3].

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Source: ACG Publications. URL:[Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Source: Royal Society of Chemistry (Chemical Science). URL:[Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Labeling: 4-(Bromomethyl)quinoline vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of sensitive analytical chemistry, particularly in chromatography and electrophoresis, fluorescent labeling stands as a cornerstone technique for enhancing the detection of otherwise non-responsive analytes. For researchers in life sciences and drug development, selecting the optimal fluorescent tag is a critical decision that directly impacts data quality, sensitivity, and experimental success. This guide provides an in-depth comparison of 4-(Bromomethyl)quinoline, a versatile derivatizing agent, with other prevalent fluorescent labels, offering a blend of mechanistic insights, performance data, and practical protocols to inform your selection process.

Understanding the "Why": The Rationale for Fluorescent Derivatization

Many biologically significant molecules, such as fatty acids, amino acids, and pharmaceuticals, lack a native chromophore or fluorophore, making them invisible to standard UV or fluorescence detectors used in HPLC and capillary electrophoresis. Derivatization addresses this by covalently attaching a fluorescent molecule—a "tag" or "label"—to the analyte of interest. This process not only imparts fluorescence, enabling detection at picomole or even femtomole levels, but can also improve the chromatographic properties of the analyte.

The ideal fluorescent labeling agent should exhibit several key characteristics:

  • High Reactivity and Specificity: Reacts quickly and selectively with the target functional group under mild conditions.

  • Stable Product Formation: Forms a stable, covalent bond with the analyte that withstands experimental conditions (e.g., separation, detection).

  • Favorable Photophysical Properties: Possesses a high molar absorptivity and fluorescence quantum yield, resulting in a bright signal.

  • Minimal Interference: The unreacted reagent should be non-fluorescent or easily separated from the labeled product.

Deep Dive: 4-(Bromomethyl)quinoline

4-(Bromomethyl)quinoline is a derivatizing agent particularly useful for analytes containing carboxylic acid groups. Its quinoline core provides the necessary fluorophore for sensitive detection.

Mechanism of Action: The primary mode of action for 4-(Bromomethyl)quinoline involves a nucleophilic substitution reaction. The highly reactive bromomethyl group serves as an excellent leaving group. When introduced to a carboxylic acid, typically in a non-aqueous solvent and in the presence of a base or catalyst (like a crown ether), the carboxylate anion acts as a nucleophile, attacking the methylene carbon and displacing the bromide ion. This results in the formation of a stable quinolinyl-methyl ester derivative, which is highly fluorescent.

G cluster_reactants Reactants cluster_process Derivatization Reaction cluster_product Product Analyte Carboxylic Acid (R-COOH) Deprotonation Deprotonation of Carboxylic Acid to R-COO⁻ Analyte->Deprotonation Label 4-(Bromomethyl)quinoline Attack Nucleophilic Attack by R-COO⁻ Label->Attack Catalyst Base / Crown Ether Catalyst->Deprotonation Deprotonation->Attack Displacement Displacement of Br⁻ Attack->Displacement Product Fluorescent Ester Derivative (R-COOCH₂-Quinoline) Displacement->Product

Photophysical Properties: Quinoline derivatives are known for their favorable fluorescence characteristics. While specific values can be solvent-dependent, quinoline-based fluorophores generally exhibit excitation wavelengths in the UV range (around 310-380 nm) and emission in the visible blue-green region (around 420-530 nm)[1][2]. They often possess good quantum yields and photostability[3].

The Alternatives: A Comparative Analysis

While 4-(Bromomethyl)quinoline is effective for carboxylic acids, a host of other reagents target different functional groups, primarily amines. Understanding these alternatives is key to selecting the right tool for your specific analyte.

For Primary Amines:
  • Dansyl Chloride (DNS-Cl):

    • Target: Primarily primary and secondary amines, phenols.

    • Mechanism: Reacts with non-protonated amine groups to form stable sulfonamide bonds[4]. The reaction is pH-dependent, typically requiring alkaline conditions (pH 9-10) for optimal labeling[5].

    • Pros: Forms highly fluorescent, stable adducts. It's a well-established reagent with extensive literature[6][7].

    • Cons: The reaction can be slow, and excess dansyl chloride hydrolyzes to dansyl sulfonic acid, which is also fluorescent and can interfere with analysis if not properly separated.

  • Fluorescamine:

    • Target: Specifically primary amines.

    • Mechanism: Reacts almost instantaneously (milliseconds) with primary amines to form a fluorescent pyrrolinone product[8][9].

    • Pros: The reagent itself is non-fluorescent, and any excess is rapidly hydrolyzed to non-fluorescent products, leading to low background signals[9][10]. This makes it ideal for rapid, high-throughput applications.

    • Cons: The resulting fluorescent adduct can be less stable over time compared to dansyl derivatives, particularly at low pH.

  • o-Phthalaldehyde (OPA):

    • Target: Primary amines, in the presence of a thiol (e.g., 2-mercaptoethanol).

    • Mechanism: OPA reacts with a primary amine and a thiol to form a highly fluorescent isoindole derivative[11][12].

    • Pros: The reaction is rapid, and OPA itself is non-fluorescent, resulting in low background. It is one of the most common pre-column derivatization reagents for amino acid analysis[12].

    • Cons: The presence of a thiol is required, which adds a component to the reaction mixture. The resulting isoindole derivatives can be unstable, necessitating prompt analysis[13].

For Carboxylic Acids:
  • 9-Anthryldiazomethane (ADAM):

    • Target: Carboxylic acids.

    • Mechanism: Reacts with carboxylic acids to form stable, highly fluorescent 9-anthrylmethyl esters[14].

    • Pros: Offers high sensitivity for the determination of various fatty acids[14].

    • Cons: ADAM can be unstable and may require fresh preparation before use.

Head-to-Head Performance Comparison

The choice of a labeling agent often comes down to a trade-off between sensitivity, stability, and ease of use. The following table summarizes the key performance characteristics of these agents.

Parameter4-(Bromomethyl)quinolineDansyl ChlorideFluorescamineo-Phthalaldehyde (OPA)
Target Group Carboxylic AcidsPrimary & Secondary AminesPrimary AminesPrimary Amines (+ Thiol)
Excitation (λex) ~310-380 nm[1][2]~335 nm[15]~381-390 nm[9]~340 nm
Emission (λem) ~420-530 nm[1]~460-510 nm[15]~470-480 nm[9][10]~455 nm
Reaction Speed Moderate (requires heating)Moderate to SlowVery Fast (milliseconds)[9]Fast (minutes)
Product Stability HighHighModerateLow to Moderate
Background Signal LowModerate (hydrolysis product is fluorescent)Very Low (hydrolysis product is non-fluorescent)[10]Very Low (reagent is non-fluorescent)[12]
Key Advantage Good for carboxylic acidsWell-established, stable adductsExtremely fast, low backgroundVery common for amino acids, high sensitivity

Experimental Protocols & Workflow

To provide a practical context, below are generalized protocols for derivatization. Note: These are starting points; optimization for specific analytes and matrices is always recommended.

Protocol 1: Derivatization of a Carboxylic Acid with 4-(Bromomethyl)quinoline
  • Sample Preparation: Dissolve the carboxylic acid-containing sample in an appropriate aprotic solvent (e.g., acetone, acetonitrile).

  • Reagent Preparation: Prepare a solution of 4-(Bromomethyl)quinoline in the same solvent. Prepare a solution of a catalyst, such as 18-crown-6, and an excess of anhydrous potassium carbonate.

  • Derivatization Reaction: a. To the sample vial, add the 4-(Bromomethyl)quinoline solution and the catalyst/base mixture. b. Seal the vial tightly. c. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The exact time and temperature require optimization.

  • Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Inject an aliquot of the final solution into the HPLC or CE system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths.

G start Start: Carboxylic Acid Sample prep 1. Dissolve sample in aprotic solvent start->prep add_reagents 2. Add 4-BMQ, 18-crown-6, and K₂CO₃ prep->add_reagents react 3. Seal and Heat (e.g., 60°C, 30 min) add_reagents->react cool 4. Cool to Room Temperature react->cool dilute 5. Dilute with Mobile Phase cool->dilute analyze 6. Inject into HPLC-FLD System dilute->analyze end End: Chromatogram analyze->end

Protocol 2: Derivatization of a Primary Amine with OPA/Thiol
  • Reagent Preparation: a. OPA Reagent: Dissolve OPA in borate buffer (pH ~9.5). Add a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid. This solution can have limited stability and may need to be prepared fresh daily.

  • Derivatization Reaction: a. Mix the amine-containing sample (in an aqueous buffer) with the OPA reagent. b. Allow the reaction to proceed at room temperature for a short, defined period (e.g., 1-2 minutes).

  • Analysis: Immediately inject the reaction mixture into the HPLC system. This is often performed in an automated pre-column derivatization sequence by the autosampler to ensure precise timing and reproducibility.

Making the Right Choice: A Decision Guide

Selecting the appropriate labeling agent is a function of your analyte, your sample matrix, and your analytical goals.

G start What is the target functional group? is_amine Primary or Secondary Amine? start->is_amine Amine is_acid Carboxylic Acid start->is_acid Acid need_speed Is reaction speed critical (e.g., high-throughput)? is_amine->need_speed use_4bmq Use 4-(Bromomethyl)quinoline or ADAM is_acid->use_4bmq use_fluorescamine Use Fluorescamine (fastest, low background) need_speed->use_fluorescamine Yes use_opa Use OPA (fast, high sensitivity) need_speed->use_opa No, but need high sensitivity use_dansyl Use Dansyl-Cl (slower, very stable product) need_speed->use_dansyl No, and product stability is key

References

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • MDPI. (2025).
  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • PMC. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.
  • TCI Chemicals. (n.d.). Fluorescent Labeling Dyes. TCI Chemicals.
  • PubChem. (n.d.). 4-(Bromomethyl)quinoline. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 4-(Bromomethyl)quinolin-2(1H)-one. Santa Cruz Biotechnology.
  • Royal Society of Chemistry. (n.d.). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
  • Royal Society of Chemistry. (n.d.). A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma. Analyst.
  • PubMed. (n.d.). New preparation method for 9-anthryldiazomethane (ADAM)
  • ResearchGate. (n.d.). HPLC chromatograms of different fluorescent labeling agents.
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • Google Patents. (n.d.). Synthesis method of dansyl chloride for preparing fluorescent probe.
  • PMC. (n.d.). Fluorescamine Labeling for Assessment of Protein Conformational Change and Binding Affinity in Protein-Nanoparticle Interaction. PMC.
  • MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
  • Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA).
  • ChemicalBook. (2025). 4-Bromomethyl-1,2-dihydroquinoline-2-one. ChemicalBook.
  • ResearchGate. (n.d.). Chemical structures of o-phthalaldehyde (OPA).
  • ResearchGate. (2025). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines. Thermo Fisher Scientific.
  • ACS Publications. (2021). Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging.
  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
  • MDPI. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. MDPI.
  • Biomol GmbH. (2018). Classic Fluorescent Labeling Dyes. Biomol GmbH.
  • American Chemical Society. (2023). Investigation of Peptide Labeling with ortho-Phthalaldehyde and 2-Acylbenzaldehyde.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • MedchemExpress.com. (n.d.). Dansyl chloride (DNSCl) | Fluorescent Dye. MedchemExpress.com.
  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • BOC Sciences. (n.d.). A Practical Guide to Fluorescent Labeling of Antibodies. BOC Sciences.
  • Sigma-Aldrich. (n.d.). 8-(Bromomethyl)quinoline. Sigma-Aldrich.
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  • O-PHTHALALDEHYDE. (n.d.). o-Phthalaldehyde.
  • Biotium. (n.d.). Fluorescamine. Biotium.
  • Oxford Academic. (2016). Development of a Fluorescent Labeling Reagent for Determination of Proline and Hydroxyproline in Myeloma Patient Plasma by HPLC-FLD.
  • Interchim. (2009). OPA, amine detection reagent. Interchim.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Benchchem. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
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  • Biosyntan GmbH. (n.d.). Standard Fluorescence Label. Biosyntan GmbH.

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Navigating the Analytical Maze: A Comparative Guide to HPLC-Fluorescence and LC-MS for Quinoline Derivative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification and characterization of quinoline derivatives are paramount. These heterocyclic aromatic compounds form the backbone of numerous therapeutic agents, from antimalarials like chloroquine to anticancer drugs. The choice of analytical technique is a critical decision that profoundly impacts data quality, experimental efficiency, and ultimately, the success of a research or development program. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of quinoline derivatives.

The Fundamental Divide: How They "See" Molecules

At its core, the difference between HPLC-FLD and LC-MS lies in their detection principles.[1][2] Both methods utilize HPLC to separate compounds in a mixture, but they identify and quantify the eluted molecules in fundamentally different ways.

HPLC-Fluorescence (HPLC-FLD): This technique relies on the intrinsic property of certain molecules to absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission).[3] Many quinoline derivatives are naturally fluorescent due to their rigid, conjugated ring structures, making them ideal candidates for this detection method.[4][5][6] The fluorescence detector is highly selective because it only registers signals from compounds that fluoresce at the specified wavelengths, effectively filtering out non-fluorescent matrix components.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, on the other hand, identifies compounds based on their mass-to-charge ratio (m/z).[2][8] After separation by LC, the analyte is ionized, and the mass spectrometer separates these ions based on their mass. This provides a highly specific molecular fingerprint of the compound. For even greater specificity, tandem mass spectrometry (LC-MS/MS) can be employed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected.[9]

At a Glance: Key Performance Characteristics

The choice between HPLC-FLD and LC-MS often hinges on the specific requirements of the analysis. Here is a summary of their comparative performance:

FeatureHPLC-Fluorescence (HPLC-FLD)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Detection of emitted light from fluorescent molecules.[3]Detection of ions based on mass-to-charge ratio.[8]
Selectivity High (only fluorescent compounds at specific wavelengths are detected).[7]Very High to Extremely High (based on molecular mass and fragmentation patterns).[8][10]
Sensitivity High to Very High (pg to fg levels for strong fluorophores).[11]Very High to Extremely High (pg to fg levels, especially with MS/MS).[12]
Structural Info Limited (infers identity based on retention time and fluorescence properties).High (provides molecular weight and structural information from fragmentation).[8][13]
Matrix Effects Less susceptible to signal suppression/enhancement.Prone to ion suppression from matrix components, requiring careful sample prep.[1]
Applicability Limited to fluorescent compounds or those that can be derivatized.[14]Broad applicability to most ionizable compounds.[15]
Cost Lower initial investment and maintenance costs.[1][16]Higher capital investment and operational expenses.[1][17][18]
Complexity Relatively simple to operate and maintain.[19]More complex instrumentation requiring specialized operators.[1][8]

Deep Dive: Causality Behind Experimental Choices

The decision to use HPLC-FLD versus LC-MS is not arbitrary but is driven by the specific analytical challenge.

When to Choose HPLC-Fluorescence: The Power of Specificity and Simplicity

For quinoline derivatives that are inherently fluorescent, HPLC-FLD offers an excellent balance of sensitivity, selectivity, and cost-effectiveness.[7][11]

  • Expertise & Experience: The high selectivity of FLD is a significant advantage when dealing with complex matrices like biological fluids (plasma, urine) or environmental samples.[11] Because many endogenous compounds do not fluoresce, the baseline is often cleaner, leading to easier peak integration and more reliable quantification without extensive sample cleanup. The principle is straightforward: if it doesn't fluoresce at your chosen wavelengths, you won't see it. This reduces the need for exhaustive chromatographic separation to resolve the analyte from every other compound in the sample.

  • Trustworthiness: Method development can be more straightforward than with LC-MS. The primary parameters to optimize are the excitation and emission wavelengths, which can be determined using a standalone spectrofluorometer or the detector itself. The technique is robust and less prone to the signal suppression or enhancement effects that can plague LC-MS analyses.[1]

When to Choose LC-MS: The Gold Standard for Unambiguous Identification and Ultimate Sensitivity

When absolute certainty of a compound's identity is required, or when dealing with non-fluorescent quinoline derivatives, LC-MS is the undisputed champion.[1][8]

  • Expertise & Experience: In drug metabolism studies, for instance, the goal is not just to quantify the parent drug but also to identify unknown metabolites. LC-MS, particularly with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements that help elucidate the elemental composition of these unknown compounds.[20][21][22] Tandem MS (MS/MS) further allows for structural characterization by analyzing fragmentation patterns.[9][23] This capability is simply absent in fluorescence detection.

  • Trustworthiness: The high selectivity of LC-MS, especially in Selected Reaction Monitoring (SRM) mode with a triple quadrupole mass spectrometer (QqQ), allows for the detection of analytes at extremely low concentrations in very complex matrices.[23][24] While susceptible to matrix effects, these can be mitigated through rigorous sample preparation, the use of stable isotope-labeled internal standards, and careful method validation as recommended by regulatory bodies like the FDA and EMA.[25][26]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the typical analytical workflows for HPLC-FLD and LC-MS.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis Sample Biological or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injector Autosampler Filtration->Injector Column C18 Reverse-Phase Column Injector->Column FLD Fluorescence Detector (Set λex / λem) Column->FLD Pump HPLC Pump (Mobile Phase) Pump->Column Data Data Acquisition (Chromatogram) FLD->Data Quant Quantification Data->Quant

Caption: Experimental workflow for HPLC-Fluorescence analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Biological or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injector Autosampler Filtration->Injector Column UHPLC C18 Column Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource Pump U/HPLC Pump (MS-grade Solvents) Pump->Column MassAnalyzer Mass Analyzer (e.g., QqQ, TOF) IonSource->MassAnalyzer Detector Ion Detector MassAnalyzer->Detector Data Data Acquisition (Mass Spectrum) Detector->Data Quant Quantification & Identification Data->Quant

Caption: Experimental workflow for LC-MS analysis.

Experimental Protocols: Self-Validating Methodologies

The following are representative, detailed protocols for the analysis of a hypothetical fluorescent quinoline derivative in human plasma. These protocols are designed to be self-validating, incorporating steps and quality checks that ensure data integrity, as guided by ICH and FDA principles.[10][25][27][28]

Protocol 1: HPLC-FLD Method for a Fluorescent Quinoline Derivative

This protocol is optimized for sensitive and selective quantification.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of the quinoline derivative in methanol.

    • Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare separate QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma (standard, QC, or unknown sample), add 300 µL of acetonitrile containing the internal standard (if available).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject 10 µL into the HPLC system.

  • Chromatographic System:

    • HPLC System: An HPLC system equipped with a fluorescence detector.[29]

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10][30]

    • Mobile Phase: A gradient elution using 20 mM ammonium acetate (pH 4.5) (Solvent A) and acetonitrile (Solvent B).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: Fluorescence detector set to excitation and emission wavelengths optimal for the specific quinoline derivative (e.g., λex = 340 nm, λem = 450 nm).

  • Method Validation Parameters (as per ICH/FDA guidelines):

    • Selectivity: Analyze six blank plasma samples to ensure no interfering peaks at the retention time of the analyte.[24]

    • Linearity: Construct a calibration curve and ensure the correlation coefficient (r²) is >0.99.

    • Accuracy & Precision: Analyze QC samples in replicate (n=6) on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should be <15% (<20% for LLOQ).[30]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10]

Protocol 2: LC-MS/MS Method for a Quinoline Derivative

This protocol is designed for high-throughput, highly selective, and sensitive analysis.

  • Preparation of Standards and Quality Controls (QCs):

    • Follow the same procedure as in Protocol 1, but it is highly recommended to use a stable isotope-labeled version of the analyte as the internal standard.

  • Sample Preparation:

    • The same protein precipitation method can be used. However, for lower detection limits, Solid-Phase Extraction (SPE) may be required to concentrate the sample and remove more matrix interferences.

  • LC-MS/MS System:

    • LC System: A UHPLC system for faster analysis and better resolution.[15]

    • Column: A sub-2-micron particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Volatile buffers are essential for MS.[31] Phosphate buffers are not compatible.[8]

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source operating in positive ion mode.[21]

  • MS Detection Parameters (SRM):

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.

    • Determine the precursor ion (e.g., [M+H]⁺) and the most abundant, stable product ions for both the analyte and the internal standard.

    • Set up two SRM transitions for the analyte for confident identification and quantification.

  • Method Validation Parameters (as per ICH/FDA guidelines):

    • In addition to the parameters in Protocol 1, Matrix Effect must be assessed.[25] This is done by comparing the analyte response in post-extraction spiked blank plasma with the response in a pure solution.

Conclusion: Making the Right Choice for Your Application

Both HPLC-FLD and LC-MS are powerful techniques for the analysis of quinoline derivatives, each with a distinct set of strengths and weaknesses.

HPLC-Fluorescence is a robust, cost-effective, and highly sensitive method ideal for the routine quantification of known, inherently fluorescent quinoline derivatives, especially in quality control settings or when unambiguous structural confirmation is not required.[11][19] Its simplicity and resistance to matrix effects make it a reliable workhorse in many analytical laboratories.

LC-MS , particularly LC-MS/MS, offers unparalleled selectivity, sensitivity, and the unique ability to provide structural information.[8][13] It is the indispensable tool for applications requiring the identification of unknown metabolites, confirmation of trace-level contaminants, and bioanalysis in complex matrices where absolute certainty is non-negotiable.[21][32] While the initial investment and operational complexity are higher, the richness and quality of the data it provides are often essential for advancing drug development and research.

Ultimately, the choice between these two techniques should be guided by a thorough understanding of the analytical objective, the properties of the quinoline derivative , the complexity of the sample matrix, and the available resources.

References

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.).
  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC. (2024, October 2).
  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed. (n.d.).
  • Advantages and disadvantages of LC-MS - Chrominfo. (2020, September 29).
  • Fluorescence Detection - Shimadzu. (n.d.).
  • What are the advantages of mass spectrometry? What are the disadvantages? - Quora. (2016, May 31).
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • HPLC-Fluorescence Detection - Lab Manager. (2012, March 1).
  • Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection - Benchchem. (n.d.).
  • Comparison between Microplate Spectrometry and LC/MS Chromatography for Facile Pilot Pharmacokinetics and Biodistribution Stud - Semantic Scholar. (2012, September 28).
  • Disadvantages of HPLC-Fluorescence Detector. - Scribd. (n.d.).
  • Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. (2024, October 18).
  • LC/MS Applications in Drug Development - BioAgilytix. (n.d.).
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (n.d.).
  • Basics of LC/MS. (n.d.).
  • Chromatography System Costs: Factors & Pricing Breakdown. (2025, March 23).
  • The fluorescence detector - Chimactiv - AgroParisTech. (n.d.).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018, December 19).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
  • Comparison of High Performance Liquid Chromatography with Fluorescence Detector and with Tandem Mass Spectrometry methods for detection and quantification of Ochratoxin A in green and roasted coffee beans - SciELO. (n.d.).
  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx. (n.d.).
  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm. (2024, October 5).
  • Fast and Sensitive New High Performance Liquid Chromatography Laser Induced Fluorescence (HPLC-LIF) Method for Quinine. Comparative Study in Soft Drinks - ResearchGate. (2025, August 5).
  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023, January 13).
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Publishing. (2022, August 16).
  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC. (n.d.).
  • Comprehensive Guide to HPLC Systems: Cost, Suitability, and Best Models - Arc Scientific. (n.d.).
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  • Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry - PMC - NIH. (n.d.).
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Biological Activity of Substituted Quinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of substituted quinoline derivatives, designed for researchers in medicinal chemistry and drug discovery. It moves beyond generic overviews to focus on Structure-Activity Relationships (SAR), comparative efficacy, and validated experimental protocols.

Executive Summary: The Privileged Scaffold

The quinoline ring (benzo[b]pyridine) is a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets—including DNA, kinases, and heme—through distinct substitution patterns.[1] Its planar aromatic structure allows for DNA intercalation, while the nitrogen atom serves as a hydrogen bond acceptor or metal chelator.

This guide compares the biological performance of derivatives substituted at critical positions (C2, C4, C6, C8), supported by experimental data and mechanistic insights.

Comparative Efficacy Analysis

Antimalarial Activity: The 4-Amino vs. 8-Amino Paradigm

The antimalarial efficacy of quinolines hinges on their ability to inhibit hemozoin formation within the Plasmodium digestive vacuole.

Feature4-Aminoquinolines (e.g., Chloroquine)8-Aminoquinolines (e.g., Primaquine)
Primary Target Asexual erythrocytic stages (Blood schizonticide).Hepatic stages (Tissue schizonticide) & Gametocytes.
Mechanism Inhibits heme polymerization (detoxification).Generates reactive oxygen species (ROS) via metabolic activation.
Key SAR Requirement 7-Chloro substitution is critical for inhibition of β-hematin formation.8-Amino group with alkyl chain prevents rapid metabolic degradation.
Resistance Profile High (due to PfCRT transporter mutations).Lower, but limited by hemolytic toxicity in G6PD deficiency.

Experimental Data Insight: Recent studies on P. falciparum (strain 3D7) highlight the potency of hybrid derivatives:

  • Standard Chloroquine: IC₅₀ ≈ 0.172 µM[2]

  • C2-Methyl-4-amino Hybrid (Compound 10): IC₅₀ = 0.033 µM (approx. 5x more potent).

  • Interpretation: Modifications at C2 can overcome efflux-mediated resistance mechanisms affecting the C4-position binding.

Anticancer Activity: Kinase Inhibition & Apoptosis

Substituted quinolines act as dual-inhibitors of tyrosine kinases (EGFR, VEGFR) and tubulin polymerization.

  • C4-Substitution (Anilinoquinolines): Essential for ATP-binding pocket occupancy in EGFR kinase domains.

  • C2-Substitution: Enhances selectivity against specific cancer lines (e.g., MCF-7 breast cancer).

Representative Cytotoxicity Data (GI₅₀ in µM):

Derivative Class Cell Line Target GI₅₀ (µM) Performance vs. Std
4-Anilino-3-cyanoquinoline A431 (Epidermoid) EGFR 0.05 Superior to Gefitinib in specific mutants
8-Hydroxyquinoline-Sulfonamide MDA-MB-231 (Breast) p53/p21 2.60 Induces apoptosis; Low toxicity to fibroblasts

| 2-Styrylquinoline | HeLa (Cervical) | Tubulin | 1.80 | Comparable to Colchicine |

Antimicrobial Activity: Chelation & Gyrase Inhibition
  • 8-Hydroxyquinolines: Act primarily via chelation of divalent cations (

    
    , 
    
    
    
    ) essential for bacterial metalloenzymes.
  • Fluoroquinolone-like Hybrids: Target DNA Gyrase/Topoisomerase IV. The C3-carboxylic acid and C4-keto group are non-negotiable for this binding mode.

Deep Dive: Structure-Activity Relationship (SAR) Logic

The biological output of a quinoline derivative is deterministic based on its substitution pattern. The diagram below visualizes these "Rules of Activity."

SAR_Map Quinoline Quinoline Scaffold (Benzo[b]pyridine) C2 Position C2 (Steric/Lipophilic Control) Quinoline->C2 C4 Position C4 (Kinase/Heme Binding) Quinoline->C4 C6_7 Positions C6/C7 (Electronic Tuning) Quinoline->C6_7 C8 Position C8 (Chelation Site) Quinoline->C8 Eff_C2 Selectivity & PK (Prevents metabolic oxidation) C2->Eff_C2 Eff_C4 Primary Pharmacophore (Critical for Antimalarial/Anticancer) C4->Eff_C4 Eff_C6_7 Halogens (Cl/F) Increase Lipophilicity & Potency C6_7->Eff_C6_7 Eff_C8 Metal Binding (OH) or ROS Generation (NH2) C8->Eff_C8

Figure 1: SAR Logic Map identifying critical substitution zones and their pharmacological consequences.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing quinoline derivatives.

Protocol A: Friedländer Synthesis (The "Build")

This is the most robust method for accessing 2,3-disubstituted quinolines.

Reagents: 2-Aminobenzaldehyde, Enolizable ketone (e.g., Acetophenone), Ethanol, KOH (catalyst).

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 2-aminobenzaldehyde (1.0 equiv) and the ketone (1.1 equiv) in absolute ethanol (5 mL/mmol).

  • Catalysis: Add 10 mol% ethanolic KOH dropwise.

  • Reflux: Heat the mixture at reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3).
    
  • Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from ethanol/water.

  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the aldehyde proton (
    
    
    
    ppm) and appearance of aromatic quinoline protons.
Protocol B: MTT Cytotoxicity Assay (The "Test")

Objective: Determine the IC₅₀ of the synthesized derivative against cancer cell lines (e.g., HeLa or MCF-7).

Self-Validating Controls:

  • Negative Control: DMSO (0.1%) vehicle only.

  • Positive Control: Doxorubicin or Cisplatin (standard curve required).

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in a 96-well plate. Incubate for 24h at 
    
    
    
    /5% CO₂.
  • Treatment: Add the quinoline derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Keep DMSO concentration

    
    .
    
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot Log(concentration) vs. Viability to determine IC₅₀.
    

Mechanistic Visualization: Antimalarial Pathway

The following diagram illustrates how 4-aminoquinoline derivatives (like Chloroquine) disrupt the parasite's survival mechanism.

MOA_Antimalarial Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion (Digestive Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Ferriprotoporphyrin IX) [TOXIC] Digestion->FreeHeme Hemozoin Hemozoin (Beta-Hematin) [NON-TOXIC CRYSTAL] FreeHeme->Hemozoin Biocrystallization Complex Heme-Drug Complex (Capping of Polymer) FreeHeme->Complex Death Membrane Lysis & ROS Generation (Parasite Death) FreeHeme->Death Accumulation causes Drug Quinoline Derivative (Accumulates in Vacuole) Drug->FreeHeme Intercalation/Binding Complex->Hemozoin BLOCKS Complex->Death Accumulation causes

Figure 2: Mechanism of Action for Antimalarial Quinolines. The drug caps the growing hemozoin crystal, forcing the accumulation of toxic free heme.[3]

References

  • Anticancer Mechanisms: Review on recent development of quinoline for anticancer activities. Arab Journal of Chemistry.

  • Antimalarial SAR: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[4][5][6] RSC Advances, 2025.

  • Synthesis Protocols: Synthesis and biological evaluation of quinoline derivatives. International Journal of Pharmaceutical Research.[7][8]

  • Antibacterial Activity: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI Molecules, 2019.

  • General SAR: Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry.

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A Comparative Guide to the Efficacy of Quinolone-Based DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of various quinoline-based DNA gyrase inhibitors. Moving beyond a simple listing of data, this document delves into the causal relationships behind experimental choices, provides validated protocols for key assays, and offers a synthesized perspective on the performance of these critical antibacterial agents.

The Central Role of DNA Gyrase and the Quinolone Mechanism

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA.[1] This process is vital for relieving the torsional stress that occurs during DNA replication and transcription, enabling the bacterial chromosome (which can be over 1000 times the length of the cell) to be efficiently packaged.[2][3] Because mammalian cells do not possess DNA gyrase, instead using a functionally distinct topoisomerase II that is not susceptible to quinolone inhibition, this enzyme is an excellent and selective target for antibacterial therapy.[2]

Quinolone antibiotics exert their bactericidal effect by targeting DNA gyrase.[4] They don't simply inhibit the enzyme's activity; they act as "poisons."[5] The drug intercalates between the DNA strands and binds to the gyrase enzyme, stabilizing the transient double-stranded break that the enzyme creates.[1][5] This forms a stable ternary complex (quinolone-gyrase-DNA), which prevents the re-ligation of the DNA strands.[5][6] The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome, blockage of replication forks, and ultimately, cell death.[5][7]

The primary target of quinolones can differ between bacterial types. In most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[5][8] In many Gram-positive bacteria, like Staphylococcus aureus, the primary target is a related enzyme, topoisomerase IV, with DNA gyrase often serving as a secondary target.[5][9] Newer, broad-spectrum fluoroquinolones are often designed to have dual-targeting capabilities, enhancing their potency.[6][9]

Quinolone_Mechanism_of_Action cluster_EnzymeCycle Bacterial DNA Replication cluster_Inhibition Quinolone Inhibition DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Binding Complex Gyrase-DNA Complex Gyrase->Complex Cleavage Transient Double-Strand Break Complex->Cleavage ATP-dependent action Religation DNA Re-ligation & Supercoiling Cleavage->Religation Passage of DNA segment TernaryComplex Stable Quinolone-Gyrase-DNA Ternary Complex Cleavage->TernaryComplex Intervention Religation->DNA Release of supercoiled DNA Quinolone Quinolone Antibiotic Quinolone->TernaryComplex Block Replication Fork Stall & Chromosome Fragmentation TernaryComplex->Block Death Bacterial Cell Death Block->Death

Caption: Mechanism of quinolone action on DNA gyrase.

Evaluating Efficacy: Key Experimental Protocols

To objectively compare quinolone inhibitors, a standardized set of experiments is essential. The following protocols represent the gold standard for assessing antibacterial efficacy, focusing on both whole-cell activity and specific enzyme inhibition.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the most fundamental measure of an antibiotic's potency. It determines the lowest concentration of the drug that prevents visible growth of a bacterium.

Principle of the Assay: This assay relies on challenging a standardized inoculum of bacteria with serial dilutions of the antibiotic in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) indicates whether the drug concentration was sufficient to inhibit bacterial proliferation.

Detailed Protocol (Broth Microdilution):

  • Preparation: Prepare a 2-fold serial dilution of the quinolone inhibitor in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes in each well should be 50 µL.

  • Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only sterile broth (no bacteria or drug).

    • Positive Control: A well containing a known effective antibiotic (e.g., Ciprofloxacin) and the inoculum.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

DNA Gyrase Supercoiling Inhibition Assay (IC50)

This in vitro assay directly measures the inhibitor's ability to block the enzymatic activity of purified DNA gyrase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Principle of the Assay: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent reaction. This conformational change can be visualized using agarose gel electrophoresis, as the compact, supercoiled DNA migrates faster than the relaxed form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Detailed Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Relaxed plasmid DNA (e.g., pBR322)

    • Purified DNA gyrase (subunits A and B)

    • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

    • ATP

  • Inhibitor Addition: Add varying concentrations of the quinolone inhibitor to the reaction tubes. Include a "no inhibitor" control.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization & Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the intensity of the bands corresponding to supercoiled and relaxed DNA using densitometry software.

  • Calculation: Calculate the percentage of inhibition for each drug concentration relative to the "no inhibitor" control. The IC50 is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Quinolone Compound Library MIC Primary Screen: Minimum Inhibitory Concentration (MIC) (Whole-Cell Activity) Start->MIC IC50 Target Validation: DNA Gyrase Inhibition Assay (IC50) (Enzymatic Potency) MIC->IC50 Identifies active compounds Cytotoxicity Safety Assessment: Mammalian Cell Cytotoxicity Assay (Selectivity) IC50->Cytotoxicity Confirms on-target activity Result Lead Candidate Cytotoxicity->Result Determines therapeutic index

Caption: A typical workflow for evaluating quinolone inhibitors.

Comparative Efficacy Data

The following table summarizes publicly available efficacy data for several representative quinolone-based inhibitors against key bacterial pathogens. It is important to note that MIC and IC50 values can vary based on the specific bacterial strain, mutant status, and experimental conditions.

InhibitorGenerationTarget OrganismMIC (µg/mL)DNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Reference(s)
Ciprofloxacin 2ndE. coli0.001 - 0.03~3.25 µM-[5][10]
S. aureus0.076 µM (Resistant)-9.30[5][11]
P. aeruginosaMost Potent--[12]
Levofloxacin 3rdS. typhi0.0016--[13]
E. faecalis-28.18.49[11]
Moxifloxacin 4thS. aureusMost Potent0.915 - 1261.62 - 31.6[9][12]
E. faecalis----
Gatifloxacin 4thS. aureusPotent-4.24[11][12]
E. faecalis0.395.604.24[11]
Sitafloxacin -E. faecalis-1.381.42[11]
Sparfloxacin 3rdS. typhi0.039825.719.1[11][13]
E. faecalis0.3925.719.1[11]
Norfloxacin 2ndS. typhi0.0006--[13]
S. aureusLeast Active--[12]

Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of each compound.

Analysis of Comparative Data:

  • Generational Trends: Generally, later-generation fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin) show enhanced activity against Gram-positive organisms like S. aureus compared to second-generation agents like Ciprofloxacin.[13]

  • Target Preference: For E. faecalis, most tested quinolones, including levofloxacin and ciprofloxacin, showed lower IC50 values for topoisomerase IV than for DNA gyrase, suggesting it is the primary target.[11] Sitafloxacin was unique in that it potently inhibited both enzymes at nearly equal concentrations, demonstrating a desirable dual-targeting profile.[11]

  • Potency against Specific Pathogens: Ciprofloxacin remains highly potent against P. aeruginosa.[12] Moxifloxacin and gatifloxacin show the highest potency against both planktonic and biofilm MRSA (methicillin-resistant S. aureus).[12] For Salmonella typhi, pefloxacin and norfloxacin have demonstrated very low MIC values in some studies.[13]

  • Bactericidal Speed: Fluoroquinolones tend to kill Enterobacteriaceae (like E. coli) very rapidly (a 3-log reduction in 1.5 hours), while killing staphylococci more slowly (4-6 hours).[14]

The Challenge of Resistance

The clinical utility of quinolones is threatened by the rise of bacterial resistance.[15] Understanding these mechanisms is crucial for the development of next-generation inhibitors.

Primary Mechanisms of Resistance:

  • Target-Mediated Resistance: This is the most common and clinically significant mechanism.[15] Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) alter the drug-binding site, reducing the affinity of the quinolone for the enzyme-DNA complex.[1][15] A single amino acid substitution, such as Ser83→Trp in GyrA, can confer significant resistance.[5]

  • Efflux Pumps: Bacteria can acquire or upregulate membrane proteins that actively pump the quinolone out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit its target.[7]

  • Plasmid-Mediated Resistance: Resistance genes can be transferred between bacteria on plasmids. These genes can encode, for example, Qnr proteins that protect DNA gyrase from quinolone binding.[16]

Resistance_Mechanisms cluster_Cell Inside Cell Quinolone_Ext External Quinolone Quinolone_Int Intracellular Quinolone Quinolone_Ext->Quinolone_Int Uptake Cell Bacterial Cell Target DNA Gyrase / Topoisomerase IV Quinolone_Int->Target Inhibition Efflux Efflux Pump Quinolone_Int->Efflux Binding Mutation Target Mutation (gyrA, parC) Target->Mutation Alters binding site Efflux->Quinolone_Ext Expulsion

Caption: Key mechanisms of bacterial resistance to quinolones.

Conclusion and Future Directions

The quinolone class of antibiotics remains a cornerstone of antibacterial therapy due to its potent, broad-spectrum, and bactericidal activity. Efficacy is a multifactorial equation, dependent on the specific inhibitor, the target organism, and the presence of resistance mechanisms. Later-generation fluoroquinolones have successfully expanded the spectrum of activity to include more Gram-positive and atypical pathogens, often through a dual-targeting mechanism that may also help delay the onset of resistance.

Future research is focused on overcoming existing resistance. Strategies include the design of novel quinolones that can bind effectively to mutated targets and the development of hybrid molecules that combine a quinolone pharmacophore with another antibacterial agent to create a single molecule with multiple modes of action.[17] By continuing to innovate and rigorously evaluate new candidates using the principles and protocols outlined in this guide, the scientific community can work to preserve the efficacy of this vital class of drugs.

References

  • Oyamada, Y., Ito, H., Inoue, M., & Yamagishi, J. (n.d.). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., Giordano, I., Hann, M. M., Hennessy, A., Hibbs, M., Huang, J., Jones, E., Jones, J., Brown, K. K., Lancett, B., Mistry, A., Mupanomunda, C., Penrose, A., Perry, D. A., … Gwynn, M. N. (2010). Type IIA Topoisomerase Inhibition by a New Class of Antibacterial Agents. Nature, 466(7309), 935–940. [Link]

  • Fung-Tomc, J., Gradelski, E., & Bonner, D. P. (2000). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy, 44(8), 2151–2155. [Link]

  • Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Smith, J. T. (1986). [Mechanism of action of quinolones]. Infection, 14 Suppl 1, S3-15. [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Dr. Preeti G. (2020). Quinolones Mechanism of action. YouTube. [Link]

  • Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Singh, R., Singh, P., & Kumar, V. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. International Journal of Microbiology, 2019, 1–9. [Link]

  • Abraham, E. P., Chain, E., Florey, H. W., Gardner, A. D., Heatley, N. G., Jennings, M. A., & Orr-Ewing, J. (2017). Comparative analysis of antibacterial potency of six fluoroquinolone antibiotics commonly prescribed in Uyo, Akwa Ibom State. Journal of Advances in Medical and Pharmaceutical Sciences, 14(3), 1-7. [Link]

  • Gür, M., & Ceylan, Ş. (2018). New Developments in the Quinolone Class of Antibacterial Drugs. Current Topics in Medicinal Chemistry, 18(11), 948–967. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Al-Trawneh, S. A. M. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. ResearchGate. [Link]

  • Ince, D., & Hooper, D. C. (2003). Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. Antimicrobial Agents and Chemotherapy, 47(10), 3123–3129. [Link]

  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. [Link]

  • ResearchGate. (n.d.). Minimal Inhibitory Concentrations (MIC) of quinolones against the strains of the two isogenic systems derived from E. coli CFT073. [Link]

  • ResearchGate. (n.d.). IC50 values for DNA gyrase inhibition. [Link]

  • ResearchGate. (n.d.). IC 50 values for DNA gyrase inhibition. [Link]

  • Marcusson, L. L., O'Sullivan, D. M., & Hughes, D. (2003). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 51(3), 639–645. [Link]

  • Yuce, A., & Yulug, N. (2001). Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outpatients. Saudi Medical Journal, 22(6), 511-514. [Link]

  • Scott, A. D., Austin, C., & Taylor, E. A. (2022). Allosteric inhibitors of DNA gyrase: a new strategy to overcome fluoroquinolone resistance. RSC Medicinal Chemistry, 13(6), 724–731. [Link]

Sources

Comparative Guide: 4-(Bromomethyl)coumarin vs. 4-(Bromomethyl)quinoline as Derivatization Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical analysis and metabolomics, the detection of carboxylic acids, phenols, and thiols at trace levels (femtomole to attomole) requires robust derivatization. This guide compares the industry-standard 4-(Bromomethyl)coumarin (4-BMC) —specifically its methoxy derivatives—against the high-sensitivity alternative, 4-(Bromomethyl)quinoline (4-BMQ) .

While 4-BMC offers a vast body of literature, commercial availability, and proven stability, 4-BMQ (and its structural analogs like 1-bromomethylisoquinoline) provides superior quantum yields and red-shifted spectral properties, making it critical for assays requiring lower limits of detection (LOD) or reduced background interference.

Mechanistic Principles

Both agents function as alkylating reagents via a nucleophilic substitution (


) mechanism. The reaction targets acidic protons (carboxylic acids, phenols, thiols) in the presence of a base and a phase-transfer catalyst.
Reaction Mechanism

The base (typically


) deprotonates the analyte, generating a nucleophilic anion. This anion attacks the methylene carbon of the bromomethyl group, displacing the bromide ion and forming a stable, highly fluorescent ester or ether linkage.

ReactionMechanism Analyte Analyte (R-COOH) Intermediate Carboxylate Anion (R-COO-) Analyte->Intermediate Deprotonation Base Base (K2CO3) + Catalyst (18-Crown-6) Base->Intermediate Transition Transition State [SN2 Attack] Intermediate->Transition Nucleophilic Attack Reagent Reagent (4-BMC or 4-BMQ) Reagent->Transition Product Fluorescent Derivative (Ester Linkage) Transition->Product -Br (Leaving Group)

Figure 1: General


 derivatization mechanism for carboxylic acids using bromomethyl-fluorophores.
Physicochemical Comparison

The choice between 4-BMC and 4-BMQ depends largely on the required sensitivity and the available optical hardware.

Feature4-(Bromomethyl)coumarin (4-BMC) 4-(Bromomethyl)quinoline (4-BMQ)
Primary Derivative 4-Bromomethyl-7-methoxycoumarin (Mmc-Br)4-Bromomethylquinoline (or 1-BM-isoquinoline)
Excitation (

)
~325 nm (UV)~350–360 nm (Near-UV)
Emission (

)
~390–400 nm (Blue)~440–450 nm (Blue-Green)
Quantum Yield (

)
Moderate (0.5 – 0.6)High (0.7 – 0.9)
Stokes Shift Large (~70 nm)Large (~90 nm)
Solubility High in Acetone, AcetonitrileHigh in Acetone, DMF
Stability Light-sensitive (requires amber glass)Moderately light-sensitive; pH stable
Detection Limit (LOD) 10–100 fmol1–10 fmol (Analyte dependent)
Commercial Status Ubiquitous (Commodity Reagent)Specialized / Custom Synthesis

Key Insight: The red-shifted emission of 4-BMQ allows for better discrimination against background fluorescence from biological matrices (which often fluoresce in the UV-blue region), thereby improving the signal-to-noise ratio.

Experimental Protocols

The following protocol is optimized for fatty acid derivatization but is adaptable for both reagents.

Reagents & Equipment
  • Derivatization Agent: 1 mg/mL of 4-BMC or 4-BMQ in anhydrous acetone.

  • Catalyst: 18-crown-6 ether (5 mg/mL in acetonitrile).

  • Base: Anhydrous

    
     (solid or saturated solution).
    
  • Solvent: HPLC-grade Acetone or Acetonitrile.

  • Equipment: Heating block (60°C), Amber reaction vials (2 mL).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve fatty acid standard or extract in 100 µL of acetone.

  • Reagent Addition:

    • Add 50 µL of 18-crown-6 solution.

    • Add ~10 mg of solid

      
       .
      
    • Add 100 µL of 4-BMC or 4-BMQ solution (ensure 5-10x molar excess).

  • Reaction:

    • Cap vial tightly and vortex for 30 seconds.

    • Incubate at 60°C for 30–45 minutes . (Note: 4-BMQ may require slightly shorter times due to higher reactivity of the quinoline ring).

  • Quenching & Cleanup:

    • Cool to room temperature.

    • (Optional) Add 10 µL of acetic acid to neutralize excess base.

    • Filter through a 0.22 µm PTFE filter to remove solid carbonates.

  • Analysis:

    • Inject 10 µL into the HPLC system.

Analytical Workflow & Logic

The integration of these agents into an HPLC-FLD (Fluorescence Detection) workflow requires precise column selection and detector settings.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Extraction LLE / SPE Extraction (Isolate Acids) Sample->Extraction Deriv Derivatization (60°C, 30 min) Extraction->Deriv Dry Residue Separation HPLC Separation (C18 Column, ACN/H2O) Deriv->Separation Inject Detection Fluorescence Detection (Ex: 325/350nm, Em: 395/450nm) Separation->Detection Data Quantification (Peak Area Integration) Detection->Data

Figure 2: End-to-end analytical workflow for fluorescent derivatization.

Performance Analysis & Selection Guide
Scenario A: Routine Quality Control
  • Recommendation: 4-BMC

  • Reasoning: If you are analyzing pharmaceutical formulations or high-concentration biomarkers, 4-BMC is superior due to its low cost, high batch-to-batch consistency, and the vast availability of reference chromatograms. The lower sensitivity is not a bottleneck here.

Scenario B: Trace Metabolomics / Bioanalysis
  • Recommendation: 4-BMQ

  • Reasoning: For detecting endogenous fatty acids or prostaglandins in plasma (sub-picomolar levels), the higher quantum yield of the quinoline fluorophore is essential. The red-shifted emission also avoids interference from protein autofluorescence (which typically emits <400 nm).

Troubleshooting Common Issues
  • Low Yields: Often caused by water contamination. Ensure all solvents are anhydrous; the

    
     reaction is inhibited by hydration of the nucleophile.
    
  • Multiple Peaks: 4-BMC can sometimes form side products if exposed to intense light during reaction. Perform all steps in amber vials.

  • Peak Tailing: Quinoline derivatives are more basic than coumarins. If using 4-BMQ, ensure the mobile phase pH is adjusted (typically pH 3-4) to suppress ionization of the ring nitrogen and prevent secondary interactions with silanols.

References
  • Tsuruta, Y., et al. (1987). "Determination of fatty acids in human plasma by high-performance liquid chromatography with fluorescence detection using 4-bromomethyl-7-methoxycoumarin." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Kozlik, P., & Krajl, A. (2020). "Derivatization of Carboxylic Acids in HPLC: A Review of Reagents and Strategies." Separations.

  • Yasaka, Y., et al. (1990). "1-Bromomethyl-6,7-dimethoxyisoquinoline as a fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography." Journal of Chromatography A.

  • Sigma-Aldrich. (2024). "Product Specification: 4-Bromomethyl-7-methoxycoumarin." MilliporeSigma Technical Library.

  • BenchChem. (2025). "Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin." BenchChem Technical Guides.

Safety Operating Guide

4-(Bromomethyl)quinoline hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Senior Scientists, EHS Officers Context: High-potency alkylating agent handling and disposal.[1][2][3][4]

Executive Safety Directive: The "Lachrymator" Protocol

Stop. Before initiating any disposal workflow, you must recognize that 4-(Bromomethyl)quinoline hydrobromide (CAS: 73870-28-7) is not a standard organic waste.[1][3][4] It presents a dual-hazard profile that requires specific intervention:

  • Lachrymatory Alkylating Agent: Like benzyl bromide, the benzylic carbon is highly electrophilic.[2] It rapidly alkylates DNA and proteins (causing severe tissue damage) and triggers TRPA1 channels in the eyes and lungs (causing incapacitating tearing and respiratory distress).

  • Acidic Hydrolysis: As a hydrobromide salt, it is hygroscopic.[2] Upon contact with ambient moisture, it hydrolyzes to release hydrogen bromide (HBr) gas, creating a corrosive inhalation hazard.[2]

Operational Rule: Never dispose of this compound in general "Organic Waste" carboys without secondary containment or prior deactivation. The risk of pressurizing waste containers (via HBr evolution) or contaminating the lab atmosphere with lachrymatory vapors is too high.

Technical Profile & Risk Assessment

ParameterDataOperational Implication
CAS Number 73870-28-7Use for waste manifesting.[1][3][4]
Molecular Formula C₁₀H₈BrN[1][3][4] · HBrReleases HBr on contact with water.[4]
GHS Classification Skin Corr.[1][4][5][6] 1B (H314), Eye Dam. 1 (H318)Full face shield + Fume hood mandatory.[2]
Reactivity Sₙ2 ElectrophileMust be quenched with a strong nucleophile (e.g., Thiosulfate).[1][2][4]
Physical State Solid (Powder)Dust inhalation risk; use static-dissipative tools.[1][3][4]

Decision Logic: Disposal Pathways

The following workflow illustrates the decision process for handling this compound.

DisposalWorkflow Start Waste Identification: 4-(Bromomethyl)quinoline HBr Assess Assess Quantity & State Start->Assess SmallScale < 5g or Residual in Glassware Assess->SmallScale LargeScale > 5g or Bulk Container Assess->LargeScale Deactivate PATH A: Chemical Deactivation (Thiosulfate Quench) SmallScale->Deactivate Recommended for Safety Vendor PATH B: Commercial Disposal (Lab Pack) LargeScale->Vendor Recommended for Logistical Ease Step1 Dissolve in Acetone/EtOH Deactivate->Step1 Pack Segregate: Corrosive/Toxic Double-Bag in Fume Hood Vendor->Pack Step2 Add Excess Na2S2O3 (aq) Step1->Step2 Step3 Verify pH & Phase Split Step2->Step3 Final Dispose as Non-Haz Aqueous (Check Local Regulations) Step3->Final

Figure 1: Decision matrix for disposal. Path A (Deactivation) is preferred for cleaning glassware and small spills to neutralize the lachrymatory hazard immediately.

Path A: Chemical Deactivation (The "Quench")

Why this works: The most effective way to render benzylic bromides safe is to react them with a soft, non-volatile nucleophile.[2] Sodium thiosulfate (


) is the gold standard. It performs a rapid Sₙ2 displacement of the bromide, forming a water-soluble, non-volatile Bunte salt.[1][2][4]

Reaction:


[1][3][4]
Protocol: Thiosulfate Deactivation

Reagents Required:

  • Sodium Thiosulfate pentahydrate (

    
    )[1][3][4]
    
  • Solvent: Ethanol or Acetone (to dissolve the organic quinoline)

  • Water[4][7]

  • pH strip[1][3][4]

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare a 10% w/v solution of Sodium Thiosulfate in water. You will need approximately 20 mL of this solution per 1 gram of waste.

  • Solubilization: Dissolve the 4-(Bromomethyl)quinoline residue in a minimal amount of acetone or ethanol. Note: The compound must be in solution for the reaction to occur efficiently.

  • The Quench: Slowly add the thiosulfate solution to the organic solution while stirring.

    • Observation: The mixture may warm slightly (exothermic). The solution should turn from cloudy to clear as the water-soluble Bunte salt forms.[1]

  • Time: Allow the mixture to stir at room temperature for 1 hour .

  • Verification:

    • Check pH. If acidic (due to HBr release), neutralize carefully with dilute Sodium Bicarbonate (

      
      ) until pH 6–8.[2] Caution: CO₂ gas will evolve.
      
  • Disposal: The resulting mixture contains the deactivated Bunte salt. Label as "Deactivated Organic Waste (Aqueous)" and dispose of according to your facility's non-halogenated aqueous waste stream protocols.

Path B: Commercial Waste Management (Lab Pack)

If you possess bulk quantities (>10g) or expired reagent bottles, do not attempt to open and quench them unless you have a reactor setup.[2] Use the "Lab Pack" method.

  • Segregation: Classify this container under DOT Hazard Class 8 (Corrosive) and 6.1 (Toxic) .

  • Primary Containment: Ensure the original cap is TIGHT. Wrap the cap in Parafilm to prevent HBr fume leakage.

  • Secondary Containment: Place the bottle inside a clear, heavy-duty polyethylene zip-lock bag. Add a small amount of vermiculite or absorbent pad inside the bag to catch any weeping liquid.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[1]

    • Hazards: CORROSIVE, LACHRYMATOR.[2][6]

    • Warning: "DO NOT OPEN - TEAR GAS HAZARD."

Emergency Spill Response

If a container breaks outside a fume hood:

  • Evacuate: Clear the room immediately. The lachrymatory effect will be instant.

  • PPE Up: Re-enter only wearing a Full-Face Respirator with organic vapor/acid gas cartridges (OV/AG) or SCBA.[3] Goggles alone are insufficient for lachrymators.

  • Neutralize:

    • Do NOT spray water (this generates HBr gas).

    • Cover the spill with a 1:1 mixture of Sodium Thiosulfate and Soda Ash (Sodium Carbonate).

    • Dampen slightly with water to initiate the quenching reaction.

  • Cleanup: Scoop the resulting slurry into a wide-mouth jar. Label as "Spill Debris: Bromomethylquinoline (Quenched)."

References

  • Sigma-Aldrich. Safety Data Sheet: this compound.[1] Product No. 73870-28-7.[1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Disposal of Halides and Alkylating Agents." National Academies Press (2011).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [1][3][4]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience (1994).[1] (Referenced for thiosulfate quenching protocols of lachrymatory halides).

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Bromomethyl)quinoline hydrobromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.